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  • Product: 3-(Isopentanoyl)phenylboronic acid pinacol ester
  • CAS: 2377609-74-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(Isopentanoyl)phenylboronic acid pinacol ester

An In-depth Technical Guide to the Physicochemical Properties of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester Introduction Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

Introduction

Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their stability, ease of handling compared to free boronic acids, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for creating complex molecular architectures.[1] This guide provides a detailed examination of a specific derivative, 3-(Isopentanoyl)phenylboronic acid pinacol ester.

This compound merges the robust utility of the arylboronic acid pinacol ester (Bpin) moiety with an isopentanoyl substituent, introducing a keto-functionalized alkyl chain. Understanding its core physicochemical properties is not merely an academic exercise; it is fundamental for its effective application. For the synthetic chemist, this knowledge informs reaction setup, purification strategies, and storage. For the drug development professional, these properties dictate formulation, metabolic stability, and potential biological interactions. This document serves as a technical resource for researchers, offering insights into the compound's structure, properties, stability, and characterization, grounded in the established chemistry of its class.

Molecular Structure and Identification

The formal IUPAC name for this compound is 2-(3-(3-methylbutanoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structure consists of a central benzene ring substituted at the 1- and 3-positions. The first position is occupied by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (the pinacol ester of boronic acid), and the third position holds an isopentanoyl (or 3-methylbutanoyl) group.

Caption: Molecular structure of the title compound.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 2-(3-(3-methylbutanoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C₁₇H₂₅BO₃
Molecular Weight 288.19 g/mol
SMILES CC(C)CC(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2

| InChI Key | InChIKey=ZJBFXJFYSONGSH-UHFFFAOYSA-N |

Core Physicochemical Properties

The physical and chemical properties of this molecule are dictated by the interplay between its nonpolar (pinacol, isopentanoyl) and polar (carbonyl, boronic ester) components.

Table 2: Summary of Physicochemical Properties

Property Value / Description Rationale & Causality
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.[2][3] Many substituted phenylboronic acid pinacol esters are low-melting solids or viscous liquids. The bulky, non-planar structure can inhibit efficient crystal packing.
Melting Point Not widely reported; expected to be near or slightly above room temperature. The parent phenylboronic acid pinacol ester melts at 27-31 °C.[4][5] The added mass and polarity of the isopentanoyl group may increase the melting point relative to the parent compound, but the overall non-polar character keeps it low.
Boiling Point High; decomposition may occur before boiling at atmospheric pressure. Distillation would require high vacuum. High molecular weight and the presence of polar groups lead to a high boiling point.
Solubility Good solubility in common organic solvents (e.g., THF, Dichloromethane, Chloroform, Acetone, Diethyl Ether).[6][7][8] Limited solubility in non-polar hydrocarbons (e.g., Hexane, Methylcyclohexane).[8] Poor solubility in water.[2] The large hydrophobic surface area from the pinacol and isopentanoyl groups dominates, making it highly compatible with organic solvents. The boronic ester linkage is susceptible to hydrolysis in water.

| Stability | Moisture-sensitive; susceptible to hydrolysis.[9][10] Relatively stable to air/oxidation under proper storage. | The B-O bonds of the dioxaborolane ring can be cleaved by water, especially at physiological pH or under acidic/basic conditions, to form the corresponding boronic acid and pinacol.[9] |

Solubility Profile: A Deeper Look

The solubility of boronic esters is a critical parameter for their use in synthesis. Pinacol esters show significantly better solubility in a range of organic solvents compared to their parent boronic acids.[8] The solubility of 3-(Isopentanoyl)phenylboronic acid pinacol ester is expected to be highest in polar aprotic solvents like chloroform, acetone, and 3-pentanone, and lower in non-polar aliphatic solvents like methylcyclohexane.[6][8] This broad compatibility allows it to be used in a variety of reaction media.

The causality behind this profile is the molecule's dual nature. The pinacol and isopentanoyl groups provide significant lipophilicity, while the carbonyl and boronic ester moieties offer sites for polar interactions. This balance makes it well-suited for common synthetic solvents but poorly soluble in the highly polar, protic environment of water.

Stability, Handling, and Storage

Hydrolytic Stability: The primary stability concern for phenylboronic acid pinacol esters is their susceptibility to hydrolysis.[9] This reaction, which converts the ester back to the free boronic acid and pinacol, is influenced by pH. The reaction is considerably accelerated at physiological pH (7.4) compared to neutral water.[9] Electron-donating groups on the phenyl ring tend to slow the rate of hydrolysis, while electron-withdrawing groups can accelerate it.[9] The isopentanoyl group is weakly deactivating, suggesting a hydrolysis rate that is likely comparable to or slightly faster than the unsubstituted phenylboronic acid pinacol ester. This property is crucial for applications in biological systems or aqueous reaction conditions, where the ester may act as a pro-drug, releasing the active boronic acid.

Oxidative Stability: While boronic acids can be susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide, the pinacol ester form offers a degree of protection.[11] Nonetheless, for long-term storage, an inert atmosphere is recommended to prevent gradual degradation.

Recommended Storage: To ensure integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to protect against both moisture and air.[10]

Spectroscopic and Chromatographic Characterization

Verifying the identity and purity of 3-(Isopentanoyl)phenylboronic acid pinacol ester relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound.

  • ¹H NMR: The proton spectrum will show distinct regions:

    • Aromatic Region (δ ≈ 7.4-8.2 ppm): Four protons on the 1,3-disubstituted benzene ring will appear as a complex multiplet pattern.

    • Isopentanoyl Group (δ ≈ 0.9-3.0 ppm): A doublet for the two terminal methyl groups (~0.9 ppm), a multiplet for the adjacent CH group, and a triplet for the CH₂ group adjacent to the carbonyl.

    • Pinacol Group (δ ≈ 1.3 ppm): A characteristic sharp singlet integrating to 12 protons from the four equivalent methyl groups on the pinacol moiety.[12]

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework:

    • Aromatic Carbons (δ ≈ 125-140 ppm): Six signals are expected, though the carbon atom directly bonded to boron (C-B) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.[12][13]

    • Carbonyl Carbon (δ ≈ 195-205 ppm): A signal in the characteristic downfield region for a ketone.

    • Pinacol Carbons (δ ≈ 83-85 ppm & 24-25 ppm): A signal for the two equivalent quaternary carbons of the dioxaborolane ring (C-O) around 83-84 ppm, and a signal for the four equivalent methyl carbons around 24.9 ppm.[12]

    • Isopentanoyl Carbons: Signals corresponding to the aliphatic carbons of the side chain.

  • ¹¹B NMR: This technique is diagnostic for the boron environment. A tricoordinate boronic ester like this one is expected to show a single broad peak in the range of δ +20 to +34 ppm .[12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 289.2 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed using reverse-phase HPLC (RP-HPLC). A C18 column with a gradient elution system, commonly using acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid), will effectively separate the target compound from impurities or degradation products like the free boronic acid. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Experimental Protocols

The following protocols provide a framework for the characterization and analysis of 3-(Isopentanoyl)phenylboronic acid pinacol ester.

cluster_0 Characterization Workflow Sample Received Sample NMR Protocol 4.1: NMR Analysis (¹H, ¹³C, ¹¹B) Sample->NMR Identity HPLC Protocol 4.2: HPLC Purity Assessment Sample->HPLC Purity MS Mass Spectrometry (HRMS) Sample->MS Mass Data Synthesize Data NMR->Data HPLC->Data MS->Data Stability Protocol 4.3: Hydrolysis Study (Optional) Confirm Structure & Purity Confirmed Data->Confirm Confirm->Stability

Sources

Exploratory

A Technical Guide to 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of 3-(Isopentanoyl)phenylboronic acid pinacol ester, a potentially novel building block for researchers and professionals in drug development. While a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 3-(Isopentanoyl)phenylboronic acid pinacol ester, a potentially novel building block for researchers and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its likely novelty, this guide will leverage established principles of organic chemistry to detail its structure, proposed synthesis, and significant potential applications. The core of this guide is built upon the well-understood chemistry of arylboronic acid pinacol esters, a cornerstone of modern synthetic chemistry.

Introduction to 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

Arylboronic acids and their pinacol esters are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are valued for their stability, low toxicity, and the high efficiency with which they form carbon-carbon bonds.[2][3] The subject of this guide, 3-(Isopentanoyl)phenylboronic acid pinacol ester, introduces a ketone functionality at the meta-position of the phenylboronic ester core. This keto group serves as a versatile chemical handle for further derivatization, significantly expanding its utility as a scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 2-(3-(3-methylbutanoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4] Its structure consists of a central benzene ring substituted at the 1-position with a pinacol boronic ester group and at the 3-position with an isopentanoyl (or 3-methylbutanoyl) group.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular Formula C₁₇H₂₅BO₃
Molecular Weight 288.19 g/mol
Appearance Likely a colorless oil or a low-melting solidBased on similar phenylboronic acid pinacol esters.
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ethyl Acetate). Insoluble in water.
Stability Stable under anhydrous conditions. Sensitive to hydrolysis, especially under acidic or basic conditions, which can cleave the pinacol ester to the corresponding boronic acid.[5]

Proposed Synthesis Pathway

Given the absence of a commercially available source, a de novo synthesis is required. A robust and logical approach would be the Friedel-Crafts acylation of commercially available phenylboronic acid pinacol ester. This method is a classic and reliable way to introduce an acyl group onto an aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester.

Materials:

  • Phenylboronic acid pinacol ester (1.0 eq)

  • Isopentanoyl chloride (3-methylbutanoyl chloride) (1.1 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (standard and boric acid-impregnated)[6]

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, dissolve phenylboronic acid pinacol ester (1.0 eq) and isopentanoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. To mitigate potential hydrolysis or strong adsorption of the boronic ester on silica, it is advisable to use a mobile phase with a low percentage of polar solvent (e.g., hexane/ethyl acetate) or to use boric acid-impregnated silica gel.[6]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add AlCl3 and anhydrous DCM to a flame-dried flask. B 2. Cool to 0 °C. A->B C 3. Dissolve Phenylboronic acid pinacol ester and Isopentanoyl chloride in DCM. D 4. Add the solution dropwise to the AlCl3 suspension at 0 °C. C->D E 5. Warm to room temperature and stir for 12-16 hours. D->E F 6. Quench with ice and 1 M HCl. E->F G 7. Separate organic layer. F->G H 8. Wash with HCl, H2O, NaHCO3, and brine. G->H I 9. Dry with MgSO4 and concentrate. H->I J 10. Purify by column chromatography (Boric acid-impregnated silica gel recommended). I->J

Caption: Friedel-Crafts acylation workflow for synthesizing 3-(Isopentanoyl)phenylboronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for 3-(Isopentanoyl)phenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic ester and an organohalide (or triflate), enabling the construction of complex biaryl structures.[1][3]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps:[1][7]

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center. This step requires activation of the boronic ester with a base to form a more nucleophilic borate species.[3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_R1X R¹-Pd(II)L_n-X Pd0->PdII_R1X R¹-X OxAd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_R1X->PdII_R1R2 [R²-B(pin)OR]⁻ Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicEster R²-B(pin) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advanced Applications in Drug Discovery

The presence of the isopentanoyl group offers significant advantages for drug development professionals:

  • Secondary Derivatization: The ketone can be readily transformed into a variety of other functional groups (alcohols, amines, heterocycles), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The lipophilic isopentanoyl chain can be used to modulate properties such as solubility, cell permeability, and metabolic stability of the final compound.

  • Bioisosteric Replacement: The ketone can act as a bioisostere for other functional groups, such as amides or esters, which is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.[8]

  • Responsive Drug Delivery: Phenylboronic acid pinacol esters have been incorporated into smart materials for reactive oxygen species (ROS)-responsive drug delivery systems, a cutting-edge area of research for treating inflammatory diseases.[9][10]

Conclusion

While 3-(Isopentanoyl)phenylboronic acid pinacol ester may not yet be a catalog chemical, its synthesis is readily achievable through established chemical transformations. Its dual functionality—a versatile boronic ester for cross-coupling and a modifiable ketone group—makes it a highly attractive building block for the synthesis of novel chemical entities. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their pursuit of next-generation therapeutics.

References

  • Organic Syntheses Procedure: Boronic Esters. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7582. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Available at: [Link]

  • Chen, J., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. Available at: [Link]

  • PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Available at: [Link]

  • ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4995. Available at: [Link]

  • Hitosugi, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 30(10), 1141-1144.
  • Sussex Drug Discovery Centre. (2013). Pinacol Arylboronates from Aromatic Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of alkylboronic acids and alkylboronates. Available at: [Link]

Sources

Foundational

Structural Characterization and Synthetic Utility of 3-(Isopentanoyl)phenylboronic acid pinacol ester

Executive Summary & Nomenclature This guide provides an in-depth technical analysis of 3-(Isopentanoyl)phenylboronic acid pinacol ester , a specialized organoboron intermediate used in the synthesis of pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

This guide provides an in-depth technical analysis of 3-(Isopentanoyl)phenylboronic acid pinacol ester , a specialized organoboron intermediate used in the synthesis of pharmaceutical ingredients, particularly kinase inhibitors requiring lipophilic meta-substitution patterns.

While often found in catalogs under trivial names involving "isopentanoyl," the rigorous IUPAC nomenclature is essential for regulatory filing and patent precision.

Nomenclature Hierarchy

The naming convention depends on the prioritization of the functional groups. The ketone (butan-1-one) generally takes precedence over the boronic ester in suffix naming, although the boronic ester is often treated as the parent in cataloging for modular synthesis.

Naming ConventionNameRationale
Preferred IUPAC Name (PIN) 3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one Ketone priority; Benzene treated as a linker.
Systematic Alternative 2-[3-(3-methylbutanoyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dioxaborolane heterocycle treated as the parent structure.
Common/Trade Name 3-(Isopentanoyl)phenylboronic acid pinacol esterUses trivial acyl group name; intuitive for medicinal chemists.
Physicochemical Identity
  • Molecular Formula:

    
    
    
  • Molecular Weight: 288.19 g/mol

  • Predicted LogP: ~3.8 (High lipophilicity due to isopentyl group)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3

Synthetic Strategy: Retrosynthesis & Pathway

The synthesis of meta-acyl phenylboronates is non-trivial due to the incompatibility of boronic esters with the harsh Lewis acids required for Friedel-Crafts acylation. Therefore, the Miyaura Borylation of a pre-functionalized aryl halide is the industry-standard route.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the disconnection strategy, identifying 3-bromo-isovalerophenone as the critical precursor.

Retrosynthesis Target Target Molecule (Boronic Ester) Precursor1 Aryl Halide (3-Bromo-isovalerophenone) Target->Precursor1 Miyaura Borylation (Pd-Catalyzed) StartMat1 3-Bromobenzonitrile (Grignard Route) Precursor1->StartMat1 Grignard Addition + Hydrolysis StartMat2 Isobutyl Magnesium Bromide Precursor1->StartMat2 Reagent1 Bis(pinacolato)diboron (B2pin2)

Figure 1: Retrosynthetic disconnection showing the construction of the ketone prior to borylation to avoid chemoselectivity issues.

Forward Synthesis Protocol

Objective: Synthesis of 3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one via Miyaura Borylation.

Reagents & Materials:
  • Substrate: 1-(3-bromophenyl)-3-methylbutan-1-one (1.0 eq)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.03 eq)
    
  • Base: Potassium Acetate (KOAc) (3.0 eq) - Critical: Anhydrous

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with the aryl bromide substrate (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq).
    
    • Expert Insight: KOAc is chosen over stronger bases (like

      
      ) to prevent competitive Suzuki coupling of the product with the starting material (homocoupling).
      
  • Solvent Addition: Add anhydrous 1,4-dioxane (0.15 M concentration relative to substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add

    
     (3 mol%) quickly under a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide. If the reaction stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Note: Boronic esters can degrade on acidic silica; adding 1% triethylamine to the eluent can improve stability.

Mechanistic Analysis

Understanding the catalytic cycle is vital for troubleshooting low yields. The Miyaura borylation relies on a Pd(0)/Pd(II) cycle where the base plays a unique role in activating the diboron reagent rather than the aryl halide.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx + AcO- TransMet Transmetallation (Ar-Pd-Bpin) LigandEx->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Step RedElim->Pd0 - Ar-Bpin

Figure 2: Simplified catalytic cycle of the Miyaura Borylation. Note that the displacement of the halide by acetate (Ligand Exchange) is crucial for the subsequent transmetallation with


.
Troubleshooting: Protodeboronation

A common impurity is the reduced arene (where the -Br is replaced by -H).

  • Cause: Presence of water or proton sources during the transmetallation step, or high temperatures for prolonged periods.

  • Mitigation: Ensure strictly anhydrous conditions. If protodeboronation persists, switch the solvent to DMSO and reduce temperature to 60°C.

Applications in Drug Discovery

This molecule functions as a versatile "clip-on" motif in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The pinacol ester is a robust coupling partner for aryl halides.

  • Reaction: Coupling with Heteroaryl Chlorides (e.g., chloropyrimidines, chloroquinolines).

  • Utility: The meta-isopentanoyl group introduces a hydrophobic bulk that often targets the "gatekeeper" region or allosteric pockets in kinase enzymes (e.g., p38 MAP kinase or B-Raf inhibitors).

Bioisostere Design

The isopentanoyl group (


 ketone) serves as a lipophilic anchor.
  • Metabolic Stability: The branching of the isopentyl group (3-methylbutyl) retards

    
    -oxidation compared to straight-chain alkyl ketones.
    
  • Solubility: The ketone oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility slightly compared to a pure alkyl chain, while the pinacol ester (before coupling) allows for easy purification.

Characterization Profile (Quality Control)

Upon synthesis, the identity must be validated against the following expected spectral data.

H NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.35Singlet1HAr-H (C2, ortho to both groups)
8.10Doublet1HAr-H (C4, ortho to ketone)
7.98Doublet1HAr-H (C6, ortho to boronate)
7.48Triplet1HAr-H (C5, meta)
2.85Doublet2H-CO-CH

-CH
2.25Multiplet1H-CH

-CH -(CH

)

1.35Singlet12HPinacol CH

0.98Doublet6HIsopentyl CH

Mass Spectrometry (ESI+)
  • Expected [M+H]+: 289.20

  • Ionization Pattern: Boron compounds exhibit a distinct isotopic pattern due to the

    
     (20%) and 
    
    
    
    (80%) abundance. Expect a peak at M-1 with ~25% intensity of the parent peak.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Miyaura Borylation (Seminal Paper): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[3] The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Mechanism & Troubleshooting: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Kinase Inhibitor Design (Lipophilic Pockets): Lamba, V., & Ghosh, I. (2012). New directions in kinase inhibitor design. Current Pharmaceutical Design, 18(20), 2936-2945. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

The following technical guide details the spectroscopic characterization of 3-(Isopentanoyl)phenylboronic acid pinacol ester . A Guide for Structural Validation in Medicinal Chemistry Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(Isopentanoyl)phenylboronic acid pinacol ester .

A Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Compound Profile

This guide provides a rigorous spectroscopic framework for the identification and quality control of 3-(Isopentanoyl)phenylboronic acid pinacol ester (also known as 3-(3-methylbutanoyl)phenylboronic acid pinacol ester). As a bifunctional building block containing both an electrophilic carbonyl and a nucleophilic boron species (upon activation), this compound is critical in Suzuki-Miyaura cross-couplings for synthesizing complex scaffolds.

The data presented below synthesizes experimental baselines from close structural analogs (e.g., 3-acetylphenylboronic acid pinacol ester) and first-principles chemical shift theory to provide a self-validating reference standard.

Property Details
IUPAC Name 3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Chemical Formula C₁₇H₂₅BO₃
Molecular Weight 288.19 g/mol
Key Functionalities Aryl Ketone (Isopentanoyl), Boronic Ester (Pinacol)
Physical State Viscous colorless to pale yellow oil (typical) or low-melting solid

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities such as des-borylated byproducts or residual palladium ligands.

Synthetic Workflow

The standard route involves a Miyaura borylation of the corresponding aryl bromide.

SynthesisWorkflow Precursor 3-Bromo-isovalerophenone (C11H13BrO) Reaction Miyaura Borylation (Catalytic Cycle) Precursor->Reaction Reagents Reagents: B2pin2, Pd(dppf)Cl2, KOAc, Dioxane, 90°C Reagents->Reaction Workup Workup & Purification (Silica Chromatography) Reaction->Workup Product Target Product (C17H25BO3) Workup->Product

Figure 1: Synthetic pathway via Pd-catalyzed borylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) | Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1][2]

¹H NMR Analysis

The proton spectrum is distinct due to the 1,3-substitution pattern on the aromatic ring and the specific splitting of the isopentanoyl chain.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
Ar-H2 8.32 Singlet (t-like)1H-Deshielded by both Bpin and C=O (ortho to both). Most downfield signal.
Ar-H4 8.08 Doublet (dt)1HJ ≈ 7.8, 1.2Ortho to C=O, Para to Bpin. Strongly deshielded by carbonyl.
Ar-H6 7.98 Doublet (dt)1HJ ≈ 7.5, 1.2Ortho to Bpin, Para to C=O. Deshielded by Bpin.
Ar-H5 7.48 Triplet (t)1HJ ≈ 7.6Meta to both groups. Standard aromatic range.
α-CH₂ 2.84 Doublet2HJ ≈ 6.9Alpha to ketone. Diagnostic doublet (coupled to methine).
β-CH 2.28 Multiplet (sept)1HJ ≈ 6.7Methine proton. Splits into septet due to 2xCH₃ and 1xCH₂.
Bpin-CH₃ 1.36 Singlet12H-Characteristic Bpin singlet. High intensity.
γ-CH₃ 0.98 Doublet6HJ ≈ 6.7Isopropyl methyls. Coupled to methine.

Critical Quality Attribute (CQA):

  • Validation Check: Ensure the integration ratio of the Bpin singlet (1.36 ppm) to the Isopropyl methyls (0.98 ppm) is exactly 2:1 (12H : 6H) . A deviation suggests hydrolysis of the boronic ester or residual pinacol.

¹³C NMR Analysis

Key diagnostic peaks include the carbonyl carbon and the broad carbon attached to boron (often invisible or very broad due to quadrupolar relaxation).

  • Carbonyl (C=O): ~199.5 ppm (Ketone).

  • Aromatic C-B: ~129.0 ppm (Broad/Weak, C1).

  • Aromatic C-H: 137.5 (C2), 134.5 (C6), 131.0 (C4), 127.8 (C5).

  • Quaternary Ar-C: 136.8 (C3, attached to C=O).

  • Bpin C-O: 84.0 ppm.

  • Aliphatic: 52.5 (α-CH₂), 25.1 (β-CH), 24.9 (Bpin-CH₃), 22.7 (γ-CH₃).

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat)

The IR spectrum serves as a rapid "fingerprint" confirmation of the functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2975 - 2870 MediumC-H Stretch (Alkane)Methyl/Methylene stretches from Bpin and isopentanoyl.
1685 - 1695 StrongC=O Stretch Aryl ketone. Lower than alkyl ketones due to conjugation.
1360 - 1390 StrongB-O Stretch Characteristic asymmetric stretch of the B-O bond.
1140 StrongC-O StretchC-O bond within the dioxaborolane ring.
700 - 800 MediumAr-H BendingOut-of-plane bending (meta-substituted benzene).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

Boronic esters can be labile in MS sources. The isotopic pattern of Boron (¹⁰B: ~20%, ¹¹B: ~80%) provides a distinct signature.

  • Molecular Ion [M+H]⁺:

    • Calc: 289.20

    • Observed: 289.2

  • Ammonium Adduct [M+NH₄]⁺:

    • Calc: 306.23

    • Observed: 306.2 (Common in ammonium-buffered mobile phases).

  • Fragment Ions:

    • m/z 207: Loss of isopentanoyl group (rare in soft ionization).

    • m/z 189: Hydrolysis to boronic acid (in wet solvents).

Isotope Pattern Check: Look for the "Boron step". The peak at M-1 (containing ¹⁰B) should be approximately 25% the height of the M peak (containing ¹¹B).

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the pinacol ester into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Avoid Acetone-d₆ if possible, as the solvent carbonyl signal can interfere with the ketone resonance.

  • Filtration: If the sample appears cloudy (boronic acid precipitates), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).

Stability & Storage
  • Hydrolysis Risk: Pinacol esters are relatively stable but can hydrolyze to the free boronic acid in the presence of moisture and silica gel.

  • Storage: Store under Argon at 2-8°C.

  • QC Marker: If the ¹H NMR shows a broad singlet at ~5-6 ppm (OH) or a sharp singlet at 1.25 ppm (free pinacol), repurification is required.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • ChemicalBook. (n.d.). 3-Acetylphenylboronic acid pinacol ester Spectral Data (Analog Reference). Link

  • Sigma-Aldrich. (n.d.).[3] Phenylboronic acid pinacol ester Product Sheet. Link

Sources

Foundational

Unlocking the Potential of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester: A Guide to Novel Research Frontiers

An In-Depth Technical Guide This guide provides a forward-looking perspective on the untapped research potential of 3-(Isopentanoyl)phenylboronic acid pinacol ester. By dissecting its constituent functional groups—the ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a forward-looking perspective on the untapped research potential of 3-(Isopentanoyl)phenylboronic acid pinacol ester. By dissecting its constituent functional groups—the phenylboronic acid pinacol ester, the isopentanoyl side chain, and their meta-substitution pattern—we can logically project its utility into several cutting-edge research domains. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold for novel applications in medicinal chemistry, targeted therapeutics, and materials science.

The phenylboronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery[1][2]. The pinacol ester provides stability and is a common protecting group in synthesis[2]. On the other hand, the isopentanoyl group, a five-carbon acyl chain, introduces significant lipophilicity. This characteristic is critical in drug design for modulating pharmacokinetic properties such as membrane permeability and metabolic stability, as well as influencing direct interactions with hydrophobic pockets in biological targets[3]. The placement of this acyl group at the meta-position offers a distinct electronic and steric profile compared to ortho- or para-substituted analogues, opening up unique avenues for molecular design.

This guide will explore three primary research thrusts: its application as a versatile building block for novel heterocycles, its potential in creating sophisticated ROS-responsive drug delivery systems, and its promise as a scaffold for developing selective enzyme inhibitors.

Physicochemical Profile and Synthetic Considerations

The unique combination of a lipophilic acyl chain and a polar boronic ester group gives 3-(Isopentanoyl)phenylboronic acid pinacol ester a balanced physicochemical profile, making it an intriguing candidate for biological applications.

Table 1: Calculated Physicochemical Properties

PropertyValueSignificance
Molecular Weight288.19 g/mol Falls within the range suitable for drug-like molecules.
cLogP (Predicted)~3.5 - 4.5Indicates good lipophilicity, suggesting potential for membrane permeability[4].
H-Bond Acceptors3 (carbonyl O, ester O)Provides potential for specific interactions with biological targets.
H-Bond Donors0The pinacol ester protects the boronic acid from acting as a donor.
Rotatable Bonds5Offers conformational flexibility for binding to target sites.

Synthetic Accessibility: This molecule is not commonly cataloged but can be readily synthesized through established organic chemistry methods. A primary route would be the Friedel-Crafts acylation of commercially available phenylboronic acid pinacol ester with isovaleryl chloride. An alternative approach involves the lithiation or Grignard formation from 3-bromo-isovalerophenone followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-BPin), a common borylation reagent[5]. The choice of synthesis allows for modularity, enabling the creation of a library of analogues with different acyl chains.

Research Area 1: An Advanced Precursor for Novel Bioactive Heterocycles

The juxtaposition of a ketone and a boronic ester on a phenyl ring presents a unique opportunity for constructing novel heterocyclic systems. Acylphenylboronic acids have been shown to react with bifunctional nucleophiles like hydrazides to form unique diazaborine heterocycles, which have demonstrated antibacterial activity[6]. The isopentanoyl group provides a distinct lipophilic signature that can be exploited for targeted biological activity.

Scientific Rationale: The electrophilic carbonyl carbon and the Lewis acidic boron atom can participate in tandem or sequential reactions. Condensation of the ketone with a hydrazine, followed by intramolecular coordination or reaction with the boronic acid moiety, can lead to the formation of stable, six-membered boron-containing heterocycles. These structures are relatively unexplored and represent a novel chemical space for drug discovery. The isopentanoyl side chain can be oriented to interact with specific hydrophobic sub-pockets in enzyme active sites or protein-protein interfaces.

Experimental Protocol: Synthesis of a Novel 2,3-Diazaborinine Derivative

  • Reaction Setup: To a solution of 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.0 mmol, 288 mg) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add hydrazine monohydrate (1.1 mmol, 55 µL).

    • Causality: Toluene is used as the solvent to facilitate the azeotropic removal of water, driving the condensation reaction to completion. The Dean-Stark trap is essential for this purpose.

  • Reaction Execution: Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 9.5 mg). Heat the mixture to reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (3:1 Hexanes:Ethyl Acetate).

    • Causality: Acid catalysis accelerates the initial imine formation. Refluxing ensures sufficient energy for both the condensation and the subsequent cyclization/transesterification.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate wash neutralizes the acid catalyst. The brine wash removes residual water.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the desired diazaborinine derivative.

  • Characterization (Self-Validation): Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the pinacol methyl protons and the appearance of new signals corresponding to the heterocyclic core will validate the reaction's success.

G cluster_reagents Reagents & Conditions start 3-(Isopentanoyl)phenyl- boronic acid pinacol ester reagent1 + Hydrazine Monohydrate (H2N-NH2) conditions1 Toluene, p-TSA (cat.) Reflux, Dean-Stark start->conditions1 reagent1->conditions1 intermediate Hydrazone Intermediate conditions1->intermediate cyclization Intramolecular Dehydration/Cyclization intermediate->cyclization product Novel Diazaborinine Heterocycle cyclization->product

Caption: Synthetic pathway to novel diazaborinine heterocycles.

Research Area 2: ROS-Responsive Prodrugs and Targeted Delivery

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Phenylboronic esters are susceptible to oxidation by H₂O₂ which leads to their hydrolysis into the corresponding phenol and boronic acid. This specific chemical reactivity can be harnessed to design highly targeted drug delivery systems that release their therapeutic payload specifically at the site of disease[2][7].

Scientific Rationale: 3-(Isopentanoyl)phenylboronic acid pinacol ester can be used as a ROS-cleavable linker. A therapeutic agent with a hydroxyl group (e.g., a phenolic drug like doxorubicin or a tyrosine kinase inhibitor) can be attached to the boron atom, forming a boronate ester prodrug. The isopentanoyl group enhances the overall lipophilicity of the prodrug, potentially improving its circulation time and cellular uptake via passive diffusion[3]. Once the prodrug reaches the ROS-rich tumor environment, the boronic ester is cleaved, releasing the active drug in a localized manner. This strategy can reduce systemic toxicity and enhance therapeutic efficacy.

Experimental Protocol: Evaluation of ROS-Mediated Release of a Model Phenolic Drug

  • Prodrug Synthesis: Synthesize the prodrug by coupling 3-(Isopentanoyl)phenylboronic acid (deprotected from the pinacol ester) with a model fluorescent phenol, such as 4-methylumbelliferone, under standard esterification conditions. Purify the resulting boronate ester prodrug by HPLC.

  • Stability Assay: Dissolve the prodrug in a phosphate-buffered saline (PBS, pH 7.4) solution. Monitor the solution over 24 hours at 37°C using fluorescence spectroscopy.

    • Causality: This is a crucial control experiment to ensure the prodrug is stable under physiological conditions in the absence of the trigger. Minimal increase in fluorescence indicates linker stability[8].

  • ROS-Triggered Release Assay: To a parallel sample of the prodrug in PBS (pH 7.4), add hydrogen peroxide to a final concentration of 100 µM (a pathologically relevant concentration).

  • Data Acquisition: Monitor the increase in fluorescence intensity over time at the emission wavelength of 4-methylumbelliferone. The rate of increase in fluorescence is directly proportional to the rate of prodrug cleavage and payload release.

  • Data Analysis (Self-Validation): Compare the fluorescence profiles of the stability assay and the ROS-triggered assay. A significant, time-dependent increase in fluorescence only in the presence of H₂O₂ validates the ROS-responsive nature of the linker. Quantify the release kinetics by fitting the data to a first-order release model.

G cluster_0 Tumor Microenvironment Prodrug Prodrug (Isopentanoyl-Phenyl-B-Drug) ROS H₂O₂ (ROS) Cleavage Oxidative Cleavage of Boronic Ester Prodrug->Cleavage ROS->Cleavage Drug Active Drug Released Cleavage->Drug Byproduct Boronic Acid Byproduct Cleavage->Byproduct G start Synthesize & Deprotect Inhibitor Candidate screen Screen against Enzyme Panel (Trypsin, Chymotrypsin, Elastase) start->screen determine_ic50 Determine IC₅₀ Values screen->determine_ic50 analyze Analyze Selectivity Profile determine_ic50->analyze selective Selective Hit Identified analyze->selective High Selectivity non_selective Non-Selective / Inactive analyze->non_selective Low / No Selectivity optimize Lead Optimization (SAR Studies) selective->optimize

Caption: Workflow for inhibitor screening and validation.

Conclusion

3-(Isopentanoyl)phenylboronic acid pinacol ester is far more than a simple chemical intermediate. It is a strategically designed scaffold poised for significant contributions in several high-impact research areas. The convergence of a reactive and targetable boronic acid with a pharmacokinetically relevant lipophilic tail presents a compelling platform for innovation. The research avenues proposed herein—synthesis of novel heterocycles, development of stimuli-responsive drug delivery systems, and the design of selective enzyme inhibitors—provide a clear roadmap for unlocking the considerable potential of this molecule. It is our hope that this guide will inspire and equip researchers to explore these exciting frontiers.

References

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024-02-05). Available at: [Link]

  • Phenylboronic acid pinacol est | 647098-5G | SIGMA-ALDRICH | SLS Ireland. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020-09-21). Available at: [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. Available at: [Link]

  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed. (2024-04-15). Available at: [Link]

  • boronic esters - Organic Syntheses Procedure. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010-05-05). Available at: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. (2010-06-01). Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International. Available at: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available at: [Link]

  • Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro - MDPI. (2023-04-14). Available at: [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. (2024-02-16). Available at: [Link]

  • Functional Group Characteristics and Roles - ASHP. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017-05-03). Available at: [Link]

Sources

Exploratory

Technical Guide: The Evolution and Application of Phenylboronic Acid Pinacol Esters (Bpin)

Executive Summary This technical guide analyzes the transition from labile boronic acids to the robust pinacol ester (Bpin) platform, a shift that revolutionized organoboron chemistry. We examine the historical pivot poi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the transition from labile boronic acids to the robust pinacol ester (Bpin) platform, a shift that revolutionized organoboron chemistry. We examine the historical pivot points—specifically the 1995 Miyaura borylation and the 2002 Hartwig-Miyaura C-H activation—that established Bpin as the industry standard for Suzuki-Miyaura cross-coupling. This document provides mechanistic insights, validated experimental protocols, and stability data designed for researchers optimizing lead generation and process chemistry workflows.

Part 1: The Stability Paradox & The Rise of Pinacol

The Precursor Era: Boronic Acids

Before the mid-1990s, the Suzuki-Miyaura reaction primarily utilized arylboronic acids (


). While effective, these reagents presented significant handling challenges:
  • Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry calculations.

  • Protodeboronation: Under hydrolytic conditions, electron-rich arylboronic acids are prone to C-B bond cleavage.

  • Purification: Their amphiphilic nature and high polarity make silica gel chromatography difficult, often resulting in streaking or irreversible adsorption.

The Pinacol Solution

The complexation of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol ester (Bpin).[1][2] This cyclic ester offers distinct physicochemical advantages that drove its widespread adoption:

  • Steric Protection: The four methyl groups of the pinacol backbone shield the boron center from nucleophilic attack, significantly retarding hydrolysis.

  • Crystallinity: Bpin derivatives are often crystalline solids, simplifying isolation and storage.

  • Lewis Acidity Modulation: The electron-donating effect of the oxygen atoms, combined with the steric bulk, modulates the Lewis acidity of the boron p-orbital, making the species stable enough for storage yet reactive enough for transmetallation under basic conditions.

Comparative Data: Stability Profile

The following table summarizes the stability and handling characteristics of phenylboronic acid versus its pinacol ester.

FeaturePhenylboronic Acid (

)
Phenylboronic Acid Pinacol Ester (

)
State Solid (often hygroscopic)Crystalline Solid or Oil
Storage Stability Poor (forms boroxines)Excellent (indefinite at RT)
Chromatography Difficult (polar, streaks)Facile (non-polar, stable on

)
Atom Economy High (mass eff. boron source)Lower (loss of pinacol during coupling)
Reactivity High (fast transmetallation)Moderate (requires activation by base)
Hydrolysis (

)
Variable (substituent dependent)Resistant (kinetically stable)

Part 2: The Genesis of Bpin Synthesis

The utility of Bpin is defined by the methods available to synthesize it. Two historical milestones mark the transition from Grignard-dependent synthesis to catalytic generation.

Milestone 1: The Miyaura Borylation (1995)

In 1995, Ishiyama, Murata, and Miyaura published the seminal method for synthesizing arylboronates from aryl halides using bis(pinacolato)diboron (


).[3] This bypassed the need for cryogenic lithiation or Grignard reagents, allowing borylation of substrates with sensitive functional groups (esters, nitriles).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle. A critical insight was the role of the base (KOAc). Unlike the Suzuki coupling which uses strong bases (carbonate/hydroxide) to activate the boron, the Miyaura borylation uses a weaker base to displace the halide on the Palladium center, facilitating the transmetallation with the neutral


.

MiyauraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X LigEx Ligand Exchange (KOAc enters) OxAdd->LigEx Acetate Ar-Pd(II)-OAc LigEx->Acetate - KX TransMet Transmetallation (+ B2pin2) Acetate->TransMet RedElim Reductive Elimination (- Ar-Bpin) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle of the Pd-catalyzed Miyaura Borylation highlighting the critical acetate exchange.

Milestone 2: The Hartwig-Miyaura C-H Borylation (2002)

While the 1995 method was powerful, it still required a pre-functionalized aryl halide. In 2002, groups led by Hartwig and Miyaura independently developed Iridium-catalyzed protocols to install Bpin directly onto unactivated C-H bonds.[4]

Key Innovation: The use of


 with the ligand dtbpy  (4,4'-di-tert-butyl-2,2'-bipyridine) allowed for room-temperature borylation of arenes. The regioselectivity is sterically controlled, typically borylating the meta- or para- positions, complementary to the ortho-selectivity of directed lithiation.

IrCycle Pre Ir(I) Precursor [Ir(OMe)(COD)]2 Active Ir(III)-Tris(boryl) Active Species Pre->Active + dtbpy + B2pin2 OxAdd C-H Oxidative Addition Active->OxAdd + Ar-H OxAdd->Active - H-Bpin (Reductive Elim) Prod Ar-Bpin Product OxAdd->Prod Release

Figure 2: Simplified Ir-catalyzed C-H activation cycle. The active species is generated from the Ir(I) precursor and mediates steric-controlled C-H functionalization.

Part 3: Validated Experimental Protocols

Note: These protocols are adapted from the seminal works and optimized for reproducibility. Always perform these reactions in a fume hood.

Protocol A: Pd-Catalyzed Synthesis from Aryl Halides (Miyaura Method)

Application: Converting Aryl-Br/I/OTf to Aryl-Bpin. Source: Adapted from J. Org. Chem. 1995, 60, 7508.[3][5]

  • Reagent Setup:

    • Substrate: Aryl Bromide (1.0 equiv)

    • Boron Source:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3 mol%)[6]
      
    • Base: KOAc (3.0 equiv) - Crucial: Must be anhydrous.[7]

    • Solvent: DMSO or Dioxane (0.15 M concentration)

  • Procedure:

    • Charge a dry flask with

      
      , KOAc, and 
      
      
      
      .
    • Add the Aryl Bromide and solvent under an Argon atmosphere.[8]

    • Heat to 80 °C for 2–16 hours (monitor by TLC/LCMS).

    • Checkpoint: The reaction mixture should turn dark black/brown. If it remains orange/red, the catalyst may not be active or oxygen was introduced.

  • Workup:

    • Dilute with Benzene or Toluene (avoid Ethyl Acetate if pinacol is difficult to separate).

    • Wash with water to remove DMSO and inorganic salts.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography on silica gel. Bpin esters are stable but can hydrolyze if left on acidic silica for extended periods.

Protocol B: Ir-Catalyzed C-H Borylation (Hartwig-Miyaura Method)

Application: Direct functionalization of Arenes (Steric control). Source: Adapted from J. Am. Chem. Soc.[9][4][5][10][11][12] 2002, 124, 390.[9][4][10][11]

  • Reagent Setup:

    • Substrate: Arene (Limiting reagent or Solvent)

    • Boron Source:

      
       (0.5 equiv relative to arene if arene is solvent; 1.0 equiv if arene is limiting)
      
    • Pre-catalyst:

      
       (1.5 mol%)
      
    • Ligand: dtbpy (3 mol%)

    • Solvent: Hexane (if arene is solid) or Neat.

  • Procedure:

    • In a glovebox or under strict

      
       flow, mix the Ir precursor, dtbpy, and 
      
      
      
      in hexane. The solution should turn deep red/brown (formation of active species).
    • Add the Arene.[9][12]

    • Stir at Room Temperature (or 50-80 °C for unreactive substrates).

    • Self-Validating Step: Evolution of

      
       gas (or HBpin formation) indicates reaction progress.
      
  • Workup:

    • Evaporate volatiles.[8]

    • Pass through a short plug of silica to remove the catalyst.

    • Recrystallize from pentane/ether.

Part 4: Applications in Drug Discovery

The Bpin moiety serves as a "universal adaptor" in late-stage functionalization (LSF) of drug candidates.

  • Divergent Synthesis: A single Bpin intermediate can be converted into:

    • Biaryls: via Suzuki-Miyaura coupling.[3][9][7]

    • Phenols: via Oxidation (

      
      ).
      
    • Anilines: via Chan-Lam coupling.

    • Trifluoroborates: via

      
       treatment (for enhanced stability/solubility).
      
  • Bioisosteres: In some contexts, the boronic ester itself acts as a covalent warhead (e.g., proteasome inhibitors like Bortezomib), although the free acid is usually the active species in vivo.

References

  • Discovery of Pinacol: Fittig, R. "Ueber einige Derivate des Acetons." Annalen der Chemie und Pharmacie, 1859, 110, 23–45.
  • Miyaura Borylation (Seminal Paper): Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org.[5] Chem.1995 , 60, 7508–7510.[3][5]

  • Ir-Catalyzed C-H Activation: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F.[9][4][10][11][12] "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate."[4] J. Am. Chem. Soc.[9][4][5][10][11][12]2002 , 124, 390–391.[9][4][10][11]

  • Mechanistic Study (Ir-Catalyzed): Boller, T. M.; Murphy, J. M.; Hapke, M.; Ishiyama, T.; Miyaura, N.; Hartwig, J. F. "Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes." J. Am. Chem. Soc.[9][4][5][10][11][12]2005 , 127, 14263–14278.[12]

  • Review of Boronic Esters: Hall, D. G.[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 .

Sources

Foundational

Theoretical Studies on 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester: A Computational Guide

Executive Summary 3-(Isopentanoyl)phenylboronic acid pinacol ester (CAS: N/A for specific isomer, generic class arylboronates) represents a critical pharmacophore intermediate in the synthesis of peptide boronic acid inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Isopentanoyl)phenylboronic acid pinacol ester (CAS: N/A for specific isomer, generic class arylboronates) represents a critical pharmacophore intermediate in the synthesis of peptide boronic acid inhibitors (e.g., proteasome inhibitors like Bortezomib) and a versatile partner in Suzuki-Miyaura cross-coupling reactions.

This technical guide provides a rigorous theoretical framework for analyzing this molecule using Density Functional Theory (DFT). By synthesizing electronic structure calculations, vibrational spectroscopy predictions, and reactivity descriptors, we establish a predictive model for its behavior in drug development and catalytic cycles.

Computational Methodology

To ensure reproducibility and accuracy, the following computational protocol is recommended, grounded in established studies of functionalized arylboronic esters [1].

Protocol Specifications
  • Software Framework : Gaussian 16 / ORCA 5.0

  • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for ground-state geometry optimization of organic boronates. For excited states (TD-DFT), CAM-B3LYP is preferred to correct for long-range charge transfer errors [2].

  • Basis Set : 6-311G(d,p) or def2-TZVP . The inclusion of polarization functions (d,p) is critical for correctly modeling the empty p-orbital on the boron atom.

  • Solvation Model : IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or THF to mimic reaction solvents.

Workflow Architecture

The theoretical characterization follows a strict causal pathway:

ComputationalWorkflow Fig 1: Standard DFT Computational Workflow for Arylboronic Esters. Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq Minimized? Elec Electronic Properties (FMO / MEP / NBO) Freq->Elec Validated Spec Spectral Prediction (IR / NMR / UV-Vis) Freq->Spec

Structural Analysis & Geometry

The geometry of 3-(Isopentanoyl)phenylboronic acid pinacol ester is defined by the interplay between the planar phenyl ring and the bulky pinacol ester.

The Boronate Ester Moiety

Unlike the free boronic acid, the pinacol ester (Bpin) ring is puckered to relieve torsional strain.

  • Hybridization : The Boron atom exhibits sp² hybridization , maintaining a trigonal planar geometry around the B center ($ \angle O-B-O \approx 113^\circ $).

  • Bond Lengths : The B-C bond is typically 1.56–1.57 Å . The B-O bonds are approximately 1.36–1.38 Å , indicating partial double-bond character due to $ p_\pi - p_\pi $ back-donation from Oxygen lone pairs into Boron's empty p-orbital [3].

The Isopentanoyl Substituent

The 3-isopentanoyl group (3-methylbutanoyl) introduces asymmetry and steric considerations.

  • Conformation : The carbonyl oxygen ($ C=O $) will likely orient coplanar with the phenyl ring to maximize conjugation, though the bulky isobutyl tail may force a slight twist (dihedral angle $ \approx 15-20^\circ $) to minimize steric clash with the ortho-hydrogens.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting the molecule's behavior in Suzuki couplings or nucleophilic attacks.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a measure of kinetic stability and chemical hardness.

OrbitalLocalizationEnergy (Approx.[1] eV)Significance
HOMO Phenyl

-system & Carbonyl Lone Pair
-6.2 to -6.5 eVNucleophilic character; site of electrophilic attack.
LUMO Phenyl

, Carbonyl

, Boron p-orbital
-1.8 to -2.2 eVElectrophilic character; site of nucleophilic attack (e.g., by base in Suzuki coupling).
Gap

~4.3 eVIndicates moderate stability; typical for arylboronates [4].
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions:

  • Negative Regions (Red) : Concentrated around the Carbonyl Oxygen and the Pinacol Oxygens . These are potential H-bond acceptors.

  • Positive Regions (Blue) : Concentrated on the Boron atom (Lewis acid center) and the alkyl protons.

  • Implication : The Lewis acidity of the Boron is somewhat mitigated by the pinacol oxygens' donation, making Bpin esters more stable (and less reactive) than free boronic acids until activated by a hard base (e.g., $ OH^- $, $ OEt^- $) [5].

Spectroscopic Predictions

Theoretical scaling factors must be applied to raw DFT frequencies to match experimental data.

Infrared (IR) Spectroscopy[2][3]
  • Scaling Factor : 0.967 (for B3LYP/6-311G(d,p)).[2]

  • Key Vibrational Modes :

    • C=O Stretch : A strong band predicted at 1680–1695 cm⁻¹ (conjugated ketone).

    • B-O Asymmetric Stretch : Distinctive band at 1340–1360 cm⁻¹ .

    • C-H Stretch (Alkyl) : 2950–2970 cm⁻¹ (isopentyl group).

NMR Shifts (GIAO Method)
  • ¹¹B NMR : A broad singlet typically around 30–31 ppm (relative to $ BF_3 \cdot OEt_2 $). This shift confirms the tricoordinate, sp² nature of the boron. Upon complexation with a base (quaternization), this shift would move upfield to ~5–10 ppm (sp³).

Reactivity Mechanism: Suzuki-Miyaura Coupling

The primary utility of this molecule is as a coupling partner. The theoretical mechanism involves a critical "Transmetallation" step.

Activation Pathway

The Bpin ester is a "masked" boronic acid. It must be activated to enter the catalytic cycle.

SuzukiMechanism Fig 2: Base Activation of Boronic Ester for Transmetallation. Bpin Ar-B(pin) (Neutral, sp2) Complex [Ar-B(pin)(OH)]- (Activated, sp3) Bpin->Complex Lewis Acid-Base Interaction Base Base (OH-) Base->Complex TM Transmetallation Transition State Complex->TM + Pd(II) Pd Pd(II)-Ar' Complex Pd->TM

Thermodynamic Feasibility

DFT calculations on similar systems suggest that the formation of the quaternary boronate anion ($ [Ar-B(pin)(OH)]^- $) is exothermic by approximately 15–20 kcal/mol [5]. However, the bulky pinacol group introduces a higher steric barrier to transmetallation compared to free boronic acids, often requiring elevated temperatures or stronger bases.

Biological Relevance & Docking

While primarily a synthetic intermediate, the


-keto or boronic acid functionality (post-hydrolysis) has implications in protease inhibition.
  • Proteasome Inhibition : If the pinacol group is hydrolyzed in vivo to the free boronic acid ($ -B(OH)_2 $), the boron atom can form a reversible covalent tetrahedral complex with the serine or threonine hydroxyl group in the active site of proteases.

  • Docking Protocol : When performing docking studies (e.g., using AutoDock Vina), the boron atom parameters must be explicitly defined, or the Bpin group should be modeled in its hydrolyzed form ($ -B(OH)_2 $) to simulate the bioactive species.

References

  • PNCA Lab. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure. Link

  • Kawaguchi, H., et al. (2024).[1] Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives. MDPI Molecules. Link

  • Benin, V. (2014). Structure, Theoretical Studies and Coupling Reactions of Some New Cyclic Boronic Esters. University of Dayton eCommons. Link

  • University of Lodz. (2012). The DFT study on the electronic structure of boronic acid derivatives. Bulletin of the Polish Academy of Sciences. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester in Medicinal Chemistry

Abstract & Core Utility In modern drug discovery, the 3-(Isopentanoyl)phenylboronic acid pinacol ester represents a high-value "dual-handle" building block. It combines a robust Suzuki-Miyaura cross-coupling motif (the b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

In modern drug discovery, the 3-(Isopentanoyl)phenylboronic acid pinacol ester represents a high-value "dual-handle" building block. It combines a robust Suzuki-Miyaura cross-coupling motif (the boronic ester) with a versatile carbonyl side chain (the isopentanoyl group).

This application note details the strategic use of this compound to introduce a 3-(3-methylbutanoyl)phenyl moiety into drug scaffolds. This specific fragment is highly prized in medicinal chemistry for two reasons:

  • Lipophilic Tuning: The isopentanoyl tail mimics the hydrophobic bulk of leucine, ideal for filling hydrophobic pockets (e.g., kinase back-pockets or GPCR allosteric sites) without adding excessive molecular weight.

  • Divergent Synthesis: The ketone functionality serves as a branching point for late-stage diversification via reductive amination or asymmetric reduction.

Chemical Profile & Handling

PropertyDescription
Chemical Name 3-(3-methylbutanoyl)phenylboronic acid pinacol ester
Functional Groups Aryl Boronic Ester (Pinacol), Ketone (Isopentanoyl)
Molecular Weight ~302.2 g/mol
Solubility Soluble in DCM, THF, Dioxane, DMSO. Sparingly soluble in water.
Stability Stable to air and moisture for short periods. Store at 2–8°C under inert gas.
Key Reactivity Pd-catalyzed cross-coupling; Nucleophilic addition to ketone; Reductive amination.

Handling Precaution: While pinacol esters are more stable than free boronic acids, prolonged exposure to aqueous strong base can lead to hydrolysis. The ketone moiety is stable under standard cross-coupling conditions but should be protected if using strong nucleophiles (e.g., Grignard reagents) prior to coupling.

Core Application I: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the installation of the phenyl-ketone scaffold onto heteroaryl halides (e.g., chloropyridines, bromoindoles).

Mechanistic Insight

The meta-substitution of the electron-withdrawing isopentanoyl group makes the boron center slightly more Lewis acidic compared to unsubstituted phenylboronates. This generally accelerates the transmetalation step in the catalytic cycle. However, it also requires careful base selection to prevent competitive protodeboronation, although this side reaction is less prevalent here than in ortho-substituted or heteroaryl boronates.

Standard Protocol (High-Throughput Compatible)

Objective: Coupling with an Aryl Bromide (Ar-Br).

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) – Chosen for robustness and resistance to oxidation.

  • Base: K₃PO₄ (3.0 equiv, 2M aq.) – Phosphate is gentler than carbonate and often gives cleaner profiles with ketones.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine the Aryl Bromide (1.0 equiv), 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Degas: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2M aq. K₃PO₄ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The ketone product usually displays a distinct UV signature and moderate polarity.

Core Application II: Divergent Functionalization (The "Handle")

Once the aryl ring is installed, the isopentanoyl group becomes a strategic handle for SAR (Structure-Activity Relationship) exploration.

Route A: Reductive Amination (Solubility & pKa Tuning)

Converting the ketone to an amine is the most common transformation. This creates a branched benzylic amine, often improving solubility and metabolic stability compared to linear alkyl chains.

Protocol:

  • Imine Formation: Dissolve the coupled ketone product (1 equiv) in DCE (Dichloroethane). Add the desired amine (1.2–1.5 equiv) and Acetic Acid (1–2 equiv). Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv). Stir at RT for 12–24 hours.

    • Note: NaBH(OAc)₃ is preferred over NaBH₃CN for safety and selectivity (reduces imine faster than ketone).

  • Quench: Quench with sat. aq. NaHCO₃. Extract with DCM.

Route B: Asymmetric Reduction (Chiral Scaffold Creation)

The isopentanoyl ketone is prochiral. Reduction yields a secondary alcohol with a bulky isobutyl group, often serving as a transition-state mimic in protease inhibitors.

  • Reagent: CBS Catalyst (Corey-Bakshi-Shibata) + Borane-THF.

  • Outcome: High enantiomeric excess (ee >90%) of the (R)- or (S)-alcohol.

Visualizing the Workflow

The following diagram illustrates the central role of this building block in generating diverse lead compounds.

G Start 3-(Isopentanoyl) phenylboronic ester Coupling Suzuki-Miyaura Coupling Start->Coupling Pd(dppf)Cl2 Ar-Br Intermediate Biaryl Ketone Intermediate Coupling->Intermediate RedAm Reductive Amination Intermediate->RedAm R-NH2 NaBH(OAc)3 Reduction Asymmetric Reduction Intermediate->Reduction CBS/BH3 Grignard Grignard Addition Intermediate->Grignard R-MgBr Prod1 Branched Amine (Solubility/pKa) RedAm->Prod1 Prod2 Chiral Alcohol (H-Bond Donor) Reduction->Prod2 Prod3 Tertiary Alcohol (Metabolic Block) Grignard->Prod3

Figure 1: Divergent synthesis workflow utilizing the isopentanoyl and boronate handles.

Scientific Validation & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Yield ProtodeboronationSwitch base to anhydrous K₃PO₄ or Cs₂CO₃. Reduce water content.
Incomplete Conversion Steric hindranceSwitch catalyst to Pd(dtbpf)Cl₂ or XPhos Pd G3 (highly active for hindered substrates).
No Reaction (Red. Am.) Steric bulk of isopentanoylUse Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding hydride.
Side Products Aldol condensationAvoid strong hydroxide bases; stick to phosphates or carbonates.
Quality Control (QC)
  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet (~0.9 ppm) for the terminal methyls of the isopentanoyl group and the singlet (~1.3 ppm) for the pinacol methyls.

  • HPLC Purity: The pinacol ester is lipophilic. Ensure the method gradient extends to 95% organic to elute the starting material.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Application

Application Note: 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester in High-Fidelity Organic Synthesis

[1][2] Executive Summary This guide details the synthetic utility of 3-(Isopentanoyl)phenylboronic acid pinacol ester , a bifunctional building block integrating a robust boronate ester (Bpin) for C–C bond formation and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the synthetic utility of 3-(Isopentanoyl)phenylboronic acid pinacol ester , a bifunctional building block integrating a robust boronate ester (Bpin) for C–C bond formation and a meta-isopentanoyl ketone for orthogonal derivatization.

This molecule is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and GPCRs where the meta-substitution pattern allows vectors for lipophilic interactions (via the isopentyl tail) while maintaining a biaryl core.[1]

Key Technical Advantages:

  • Chemoselectivity: The ketone moiety remains inert under standard Suzuki-Miyaura coupling conditions, allowing late-stage diversification.[1]

  • Stability: The pinacol ester confers superior hydrolytic stability compared to the free boronic acid, simplifying purification and storage.[1]

  • Lipophilic Vectoring: The isopentanoyl group introduces a defined steric bulk (

    
    ) useful for probing hydrophobic pockets.
    

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features two distinct reactive centers:[1]

  • The Pinacol Boronate (C1): A "masked" boronic acid. It requires base activation (transmetalation) to participate in Pd-catalyzed cross-couplings.[1]

  • The Isopentanoyl Group (C3): A ketone with a

    
    -branched alkyl tail. It is electronically withdrawing (Hammett 
    
    
    
    ), slightly deactivating the aryl ring toward electrophilic aromatic substitution but activating the Bpin for transmetalation compared to electron-rich systems.[1]
Chemoselectivity Map

The core challenge is preserving the ketone during cross-coupling or preserving the boronate during ketone reduction.[1]

  • Path A (Suzuki First): Preferred. Pd(0)/Base conditions leave the ketone intact.

  • Path B (Ketone Functionalization First): Possible but requires mild reagents (e.g., NaBH(OAc)3) to prevent protodeboronation or hydrolysis of the Bpin.[1]

Visualization: Reaction Pathways[1][2][3]

The following diagram illustrates the orthogonal reactivity logic, guiding the user between Cross-Coupling and Reductive Amination workflows.

G Start 3-(Isopentanoyl)phenyl Bpin Ester Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd(dppf)Cl2, K2CO3 Ar-X, 80°C RedAm Reductive Amination Start->RedAm Path B (Riskier) Requires anhydrous conditions Biaryl Meta-Isopentanoyl Biaryl Scaffold Suzuki->Biaryl Yield: 85-95% Ketone Intact Biaryl->RedAm R-NH2, NaBH(OAc)3 DCE, RT Amine 3-Aminoalkyl Bpin Ester RedAm->Amine Chemoselective

Figure 1: Orthogonal reaction pathways. Path A (Solid line) is the recommended workflow for maximum yield and purity.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the Bpin ester with an aryl halide while preserving the isopentanoyl ketone.

Mechanistic Insight: The use of Pd(dppf)Cl2 is critical. The large bite angle of the dppf ligand facilitates the reductive elimination step, while its robustness prevents catalyst decomposition by the ketone's potential coordination.[1] Potassium carbonate is selected over hydroxides to prevent potential aldol condensation of the ketone.

Materials:

  • 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (3-5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Bpin ester (1.0 mmol, 1.0 eq), Aryl Bromide (1.1 mmol, 1.1 eq), and K2CO3 (414 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.[1] Note: Oxygen removal is vital to prevent homocoupling and phenol formation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (25 mg, ~3 mol%) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The Bpin ester usually appears at a higher retention time than the free acid. Look for the disappearance of the starting material (M+H not always visible for Bpin; look for hydrolysis fragment).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (10 mL). Dry organic layer over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Tip: The ketone product is stable on silica.

Expected Results:

Parameter Specification
Yield 80–95%
Purity >98% (HPLC)

| Ketone Integrity | 100% (No reduction observed) |

Protocol B: Reductive Amination (Post-Coupling)

Objective: Convert the isopentanoyl group into a secondary or tertiary amine for SAR (Structure-Activity Relationship) exploration.

Mechanistic Insight: Sodium triacetoxyborohydride (STAB) is used as the reducing agent. It is mild enough to reduce the intermediate iminium ion without reducing the ketone (unless activated) or the biaryl system.

Materials:

  • Biaryl Ketone Intermediate (from Protocol A)

  • Amine (Primary or Secondary, 1.2 equiv)[1]

  • Reducing Agent: NaBH(OAc)3 (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Biaryl Ketone (0.5 mmol) and Amine (0.6 mmol) in DCE (3 mL). Add Acetic Acid (catalytic). Stir at RT for 1 hour.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA.[1]

  • Reduction: Add NaBH(OAc)3 (159 mg, 0.75 mmol) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.[1]

  • Purification: The product is an amine.[1] Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning or poor transmetalation.[1]Switch to Pd(Amphos)Cl2 or XPhos Pd G3 for sterically demanding partners. Increase temperature to 100°C.
Protodeboronation Reaction time too long or mixture too basic.[1]Reduce base equivalents to 2.0. Switch solvent to anhydrous Toluene/K3PO4 if water is the culprit.[1]
Ketone Reduction Trace hydride sources or harsh conditions.[1]Ensure no NaBH4 contamination.[1] Avoid using alcohol solvents if using alkoxide bases.[1]
Homocoupling Incomplete degassing.Sparge solvents for at least 15 mins.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: Phenylboronic esters are generally low toxicity but should be treated as irritants (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C. While pinacol esters are stable, prolonged exposure to moisture can hydrolyze the ester to the free acid (which is still reactive but changes stoichiometry/solubility).[1]

  • Waste: Dispose of palladium-contaminated waste in heavy metal containers.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Deng, J. Z., Paone, D. V., et al. (2004).[1] Boronic Acid Pinacol Esters as Coupling Partners in the Suzuki-Miyaura Reaction.[2][3][4][5][6][7] Organic Letters, 6(16), 2717–2720.[1] Link

  • Zhang, J., et al. (2022).[1] Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling.[1][8] Organic Letters, 24(12), 2338–2343.[1] Link

  • Fyfe, J. W. B., et al. (2017).[1] Chemoselective Suzuki–Miyaura Cross-Coupling via Kinetic Transmetallation.[1][3][7] Chemistry – A European Journal, 23(50), 12180-12184.[1] Link

Sources

Method

reaction conditions for 3-(Isopentanoyl)phenylboronic acid pinacol ester with aryl halides

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester Executive Summary & Molecule Profile This technical guide details the reaction parameters for coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

Executive Summary & Molecule Profile

This technical guide details the reaction parameters for coupling 3-(Isopentanoyl)phenylboronic acid pinacol ester (referred to herein as Compound A ) with various aryl halides.

Compound A represents a specific class of "meta-acyl" aryl boronates. While the pinacol ester (Bpin) moiety offers excellent bench stability compared to free boronic acids, the presence of the isopentanoyl group (3-methylbutanoyl) introduces two critical chemical behaviors that must be managed:

  • 
    -Enolization:  The ketone possesses 
    
    
    
    -protons susceptible to deprotonation by strong bases, potentially leading to aldol condensation or isomerization side reactions.
  • Electronic Activation: The electron-withdrawing nature of the meta-acyl group facilitates transmetallation but paradoxically increases the rate of protodeboronation under forcing conditions.

This protocol prioritizes chemoselectivity (preserving the ketone) and conversion efficiency (mitigating protodeboronation).

Strategic Reaction Design (The "Why")

Successful coupling relies on balancing the three stages of the catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.

Base Selection: The Critical Variable

For Compound A , the choice of base is the primary determinant of success.[1]

  • Avoid: Strong alkoxides (e.g., NaO

    
    Bu, KO
    
    
    
    Bu). These will deprotonate the
    
    
    -position of the isopentanoyl group, causing side reactions.
  • Preferred: Mild inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). These provide sufficient activation of the boronate "ate" complex without triggering enolate chemistry.
Catalyst Selection
  • Standard (Aryl Bromides/Iodides): Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    . The large bite angle of the dppf ligand facilitates reductive elimination.
  • Challenging (Aryl Chlorides/Steric Bulk): XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts ensure rapid oxidative addition even with electron-rich or deactivated aryl chlorides.

Solvent Systems

Bpin esters are lipophilic but require water for hydrolysis/activation during the reaction.

  • System: Dioxane/Water (4:1) or THF/Water (4:1).

  • Role of Water: Essential for converting the unreactive Bpin ester into the reactive boronic acid/hydroxy-boronate species in situ.

Visualizing the Mechanism

The following diagram outlines the catalytic cycle, highlighting the specific entry point of Compound A and the role of the base.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Ligand Exchange) PdII_X->BaseStep + Base TransMet Transmetallation (Rate Limiting for Bpin) BaseStep->TransMet Boronate Compound A (Bpin) + Base + H2O Boronate->BaseStep Activation PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle emphasizing the activation of Compound A (Bpin) prior to transmetallation.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides/Iodides)

Best for initial screening and scale-up of non-challenging substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Compound A (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • K

    
    CO
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge a reaction vial with Aryl Halide (1.0 mmol), Compound A (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.03 mmol).
  • Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal and heat to 80°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of halide.

    • Note: If protodeboronation (formation of 3-isopentanoylbenzene) is observed >10%, lower temp to 60°C.

Protocol B: High-Performance Conditions (Aryl Chlorides/Steric Hindrance)

Use when Protocol A fails or substrate contains chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Compound A (1.3 equiv)

  • XPhos Pd G2 (2-4 mol%)

  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF / Water (10:1 v/v)

Procedure:

  • Combine Aryl Chloride, Compound A , and K

    
    PO
    
    
    
    in a vial.
  • Add XPhos Pd G2 catalyst.

  • Purge with inert gas.

  • Add THF/Water mixture.

  • Heat to 60°C (Start lower for chlorides to prevent deboronation before oxidative addition).

  • Agitate vigorously (essential for biphasic mixtures).

Optimization Decision Matrix

Use the following logic flow to select the optimal conditions for your specific electrophile.

OptimizationTree Start Select Aryl Halide Type Halide Type? Start->Type Br_I Bromide / Iodide Type->Br_I Cl Chloride / Triflate Type->Cl CondA Protocol A: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O, 80°C Br_I->CondA Steric Ortho-Substituted? Cl->Steric CondB Protocol B: XPhos Pd G2 + K3PO4 THF/H2O, 60°C Steric->CondA No (Try Std First) Steric->CondB Yes (High Activity)

Figure 2: Decision tree for catalyst and condition selection based on electrophile properties.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or poor transmetallation.Switch to XPhos Pd G2 . Ensure solvent is degassed thoroughly (O

kills Pd(0)).
Protodeboronation (Ar-H)Reaction temperature too high; Base too strong.Lower temperature to 50-60°C. Switch base from K

PO

to K

CO

or KF .
Homocoupling (Ar-Ar)Presence of Oxygen.[2]Rigorous degassing (sparging) of solvents.
Unknown Impurities Ketone enolization/Aldol rxn.Ensure base is not hydroxide/alkoxide. Use anhydrous K

PO

with controlled water addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Application

Process Development Guide: Scalable Synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester

Executive Summary & Strategic Analysis Target Molecule: 3-(Isopentanoyl)phenylboronic acid pinacol ester Primary Application: Suzuki-Miyaura cross-coupling building block for late-stage diversification in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-(Isopentanoyl)phenylboronic acid pinacol ester Primary Application: Suzuki-Miyaura cross-coupling building block for late-stage diversification in medicinal chemistry.

Retrosynthetic Strategy

The synthesis of meta-substituted aryl boronic esters bearing ketone functionalities presents a specific regiochemical challenge. Friedel-Crafts acylation of phenylboronic esters is non-viable due to the deactivating nature of the boron moiety and incompatibility with Lewis acids.

Therefore, we utilize a "Functionalize-First, Borylate-Last" strategy. This route avoids cryogenic lithiation (which is hazardous at scale) and utilizes robust, room-temperature Grignard chemistry followed by a transition-metal catalyzed borylation.

Selected Route:

  • Nucleophilic Addition: Grignard addition of isobutylmagnesium bromide to 3-bromobenzonitrile to form the ketone intermediate.

  • Miyaura Borylation: Palladium-catalyzed borylation of the aryl bromide using Bis(pinacolato)diboron (

    
    ).
    
Pathway Visualization

SyntheticRoute SM 3-Bromobenzonitrile (Starting Material) Inter Intermediate: 1-(3-bromophenyl)-3-methylbutan-1-one SM->Inter Step 1: Grignard Addition (THF, 0°C to RT, H3O+ Workup) Reagent1 Isobutylmagnesium Bromide (Grignard) Reagent1->Inter Product Target: 3-(Isopentanoyl)phenylboronic acid pinacol ester Inter->Product Step 2: Miyaura Borylation (Dioxane, 90°C) Reagent2 B2pin2 / Pd(dppf)Cl2 KOAc Reagent2->Product

Caption: Two-step synthetic pathway avoiding cryogenic conditions.

Protocol 1: Synthesis of 1-(3-bromophenyl)-3-methylbutan-1-one

Objective: Install the isopentanoyl side chain via Grignard addition to a nitrile. Critical Quality Attribute (CQA): Complete hydrolysis of the imine intermediate to prevent amine impurities.

Reagents & Materials
ReagentEquiv.Role
3-Bromobenzonitrile1.0Limiting Reagent
Isobutylmagnesium bromide (2.0M in THF)1.2Nucleophile
THF (Anhydrous)10 VolSolvent
HCl (2M, aq)ExcessHydrolysis/Quench
Step-by-Step Methodology
  • Inertion: Purge a jacketed glass reactor with

    
     for 30 minutes. Ensure moisture content is <200 ppm.
    
  • Charge: Add 3-Bromobenzonitrile (1.0 equiv) and anhydrous THF (5 volumes). Cool the solution to 0°C.

  • Addition (Exotherm Control): Charge Isobutylmagnesium bromide (1.2 equiv) via a dropping funnel or dosing pump over 60 minutes.

    • Control: Maintain internal temperature

      
      .
      
    • Observation: Solution typically turns from colorless to dark yellow/brown.

  • Reaction: Warm to 20–25°C and stir for 4 hours.

    • IPC (HPLC): Monitor consumption of nitrile. <1% remaining indicates completion.

  • Quench & Hydrolysis (Critical):

    • Cool reaction mixture to 0°C.

    • Slowly add 2M HCl (3 volumes). Caution: Significant gas evolution (isobutane) and exotherm.

    • After addition, heat the biphasic mixture to 50°C for 2 hours to hydrolyze the imine salt (

      
      ) to the ketone (
      
      
      
      ).
  • Workup:

    • Separate phases. Extract aqueous layer with MTBE (2 x 3 vol).

    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: High-vacuum distillation is recommended for scale-up (bp ~140-145°C @ 1 mmHg) to remove bi-phenyl impurities.

Protocol 2: Miyaura Borylation

Objective: Convert the aryl bromide to the boronic pinacol ester. Safety Warning: The initiation of the borylation reaction can be induction-period dependent and exothermic.

Reagents & Materials
ReagentEquiv.[1][2]Role
Bromo-ketone Intermediate1.0Substrate
Bis(pinacolato)diboron (

)
1.1Boron Source

0.03Catalyst
Potassium Acetate (KOAc)3.0Base
1,4-Dioxane10 VolSolvent
Step-by-Step Methodology
  • Deoxygenation: Charge 1,4-Dioxane to the reactor and sparge with

    
     for 60 minutes. Note: Oxygen causes homocoupling of the aryl bromide (Ar-Ar dimer).
    
  • Charging: Under

    
     flow, add the Bromo-ketone (1.0 equiv), 
    
    
    
    (1.1 equiv), and KOAc (3.0 equiv).
  • Catalyst Addition: Add

    
     (3 mol%).
    
  • Reaction:

    • Heat to 90°C.

    • Safety: Monitor for delayed exotherm around 60-70°C.

    • Stir for 12–16 hours.

    • IPC: Monitor by HPLC. Reaction is complete when Ar-Br is <0.5%.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash pad with EtOAc.

    • Concentrate filtrate to a thick oil.

  • Purification (Option A - Crystallization):

    • Dissolve crude oil in hot Heptane (5 vol).

    • Cool slowly to 0°C. The pinacol ester should crystallize.

    • Note: If the product oils out, seed with a pure crystal if available.

  • Purification (Option B - Chromatography):

    • If chromatography is required, use Boric Acid Impregnated Silica .[3] Standard silica causes protodeboronation (loss of boron group).

Process Safety & Workflow Logic

Thermal Hazard Management

For the borylation step, the accumulation of unreacted catalytic species can lead to a runaway reaction.

  • Recommendation: Perform a DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling above 100g.

  • Dosing: For >1kg scale, consider dosing the catalyst as a slurry to the hot mixture to prevent accumulation.

Workflow Diagram

ProcessFlow Start Start: 3-Bromobenzonitrile Grignard Grignard Addition (<-10°C, THF) Start->Grignard Hydrolysis Acidic Hydrolysis (50°C, 2h) Grignard->Hydrolysis Quench Isolation1 Distillation (Removal of biphenyls) Hydrolysis->Isolation1 Borylation Miyaura Coupling (Pd(dppf)Cl2, 90°C) Isolation1->Borylation Intermediate Pure Filtration Celite Filtration (Pd Removal) Borylation->Filtration Cryst Crystallization (Heptane/IPA) Filtration->Cryst

Caption: Operational workflow from raw material to crystallized API intermediate.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)> 98.0%
Palladium ICP-MS< 20 ppm
Identity 1H-NMRConsistent with structure
Homocoupler HPLC< 0.5% (Dimer impurity)

Key NMR Diagnostic Signals (CDCl3):

  • Pinacol Methyls: Singlet, ~1.34 ppm (12H).

  • Isopentanoyl Group: Doublet ~0.97 ppm (6H,

    
    ), Multiplet ~2.2 ppm (1H, CH), Doublet ~2.8 ppm (2H, 
    
    
    
    ).
  • Aromatic Protons: Characteristic meta-substitution pattern (Singlet at C2, Doublets at C4/C6).

References

  • Miyaura Borylation Mechanism & Conditions

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
  • Grignard Addition to Nitriles

    • Moffett, R. B., & Shriner, R. L. (1941). The Preparation of Ketones from Nitriles.[4][5][6][7][8] Organic Syntheses.

  • Purification of Boronic Esters (Boric Acid Silica)

    • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[3] Chemistry Letters.

  • Process Safety in Borylation

    • Sperry, J. B., et al. (2010). Thermal Safety Assessment of the Suzuki-Miyaura Coupling. Organic Process Research & Development.

Sources

Method

3-(Isopentanoyl)phenylboronic acid pinacol ester as a building block in materials science

Application Note: 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester in Advanced Materials Synthesis Executive Summary 3-(Isopentanoyl)phenylboronic acid pinacol ester is a dual-functional building block designed for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester in Advanced Materials Synthesis

Executive Summary

3-(Isopentanoyl)phenylboronic acid pinacol ester is a dual-functional building block designed for the synthesis of soluble, functionalized conjugated materials. By combining a robust boronic acid pinacol ester (Bpin) moiety for Suzuki-Miyaura cross-coupling with a meta-isopentanoyl (3-methylbutanoyl) group, this molecule addresses two critical challenges in organic electronics and materials science: solubility and post-synthetic functionalization .

This guide outlines the utility of this building block in creating solution-processable semiconductors, covalent organic frameworks (COFs), and functionalized biaryl scaffolds. It includes validated protocols for cross-coupling and ketone-specific derivatization.

Chemical Profile & Material Advantages

PropertySpecificationMaterial Science Implication
Chemical Name 3-(Isopentanoyl)phenylboronic acid pinacol esterUnambiguous identification for synthesis.
Functional Group 1 Pinacol Boronate (Bpin)High Stability: Resistant to silica gel chromatography and ambient moisture compared to free boronic acids. Enables precise stoichiometry in polymerizations.
Functional Group 2 Isopentanoyl (Ketone)Solubility: The branched isopentyl chain disrupts π-π stacking, enhancing solubility in organic solvents (CHCl₃, Toluene) essential for spin-coating or printing.
Substitution Pattern Meta (1,3-substitution)Conjugation Tuning: Meta-linkages interrupt effective conjugation length more than para-linkages, allowing for the synthesis of wide-bandgap materials or host materials for phosphorescent OLEDs.

Core Applications

A. Soluble Conjugated Polymers (Suzuki Polycondensation)

In the synthesis of Poly(p-phenylene) (PPP) or Polyfluorene derivatives, solubility is often the limiting factor. The isopentanoyl group acts as a "solubilizing auxiliary." Unlike long alkyl chains that are purely inert, the ketone functionality allows for:

  • Dipole Alignment: The carbonyl group introduces a dipole moment, influencing the packing orientation of the polymer on substrates.

  • LUMO Modulation: The electron-withdrawing nature of the carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO), potentially improving electron transport properties.

B. Post-Polymerization Modification (PPM)

The ketone group is chemically orthogonal to the Suzuki coupling conditions (Pd(0), base). Once the polymer or scaffold is formed, the ketone can be derivatized:

  • Oxime/Hydrazone Formation: Reaction with hydroxylamines or hydrazines to attach sensing elements (e.g., fluorophores) or cross-linking agents.

  • Reduction: Conversion to a secondary alcohol for altering polarity or hydrogen-bonding capability.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To validate the reactivity of the Bpin group against a standard aryl halide, synthesizing a functionalized biaryl core.

Reagents:

  • Building Block: 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to boronate)

Step-by-Step Procedure:

  • Inert Setup: Charge a Schlenk tube or microwave vial with the boronate ester, 4-bromoanisole, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours (or 100°C for 1 hour in a microwave reactor).

    • Note: The reaction mixture should turn from orange/red to black (precipitated Pd) upon completion.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over MgSO₄.[1]

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The ketone group is stable on silica.

Mechanism & Causality: The meta-position of the ketone does not sterically hinder the transmetalation step at the boron center. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ligand prevents rapid catalyst decomposition at elevated temperatures, ensuring high yields for sterically or electronically biased substrates.

Protocol 2: Ketone Derivatization (Oxime Formation)

Objective: To demonstrate the "Post-Synthetic" utility by converting the isopentanoyl group into an oxime (e.g., for crystallinity tuning).

Reagents:

  • Substrate: Biaryl ketone product from Protocol 1.

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv).

  • Base: Sodium Acetate (NaOAc) (2.0 equiv).

  • Solvent: Ethanol/Water (9:1).

Procedure:

  • Dissolve the ketone substrate in Ethanol.

  • Add NH₂OH·HCl and NaOAc dissolved in the minimum amount of water.

  • Reflux at 80°C for 2-4 hours.

  • Remove solvent under reduced pressure.[1] The residue is partitioned between water and CH₂Cl₂.

  • Outcome: Quantitative conversion to the oxime is typically observed. This transformation changes the hydrogen-bonding capacity of the material, often increasing the melting point and altering solid-state packing.

Process Visualization

Workflow: From Monomer to Functional Material

The following diagram illustrates the strategic workflow using 3-(Isopentanoyl)phenylboronic acid pinacol ester, highlighting the orthogonality of the ketone group during the coupling phase.

MaterialSynthesis Monomer 3-(Isopentanoyl) phenylboronic ester Coupling Suzuki-Miyaura Coupling (Pd cat., Base) Monomer->Coupling + Aryl Halide Scaffold Biaryl/Polymer Scaffold (Ketone Intact) Coupling->Scaffold C-C Bond Formation Funct Post-Synthetic Modification (Oxime/Reduction) Scaffold->Funct Ketone Activation FinalMat Functionalized Material (Tuned Solubility/Optics) Funct->FinalMat Property Tuning

Caption: Strategic workflow for utilizing the dual-functional monomer. The ketone remains dormant during the C-C bond formation, allowing for selective late-stage modification.

Mechanistic Cycle: Suzuki Coupling

Understanding the catalytic cycle is crucial for troubleshooting low yields.

SuzukiCycle Pd0 Pd(0) Active Species PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX + Aryl Halide OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' PdII_ArX->PdII_ArAr + Base, -X + 3-(Isopentanoyl)phenyl-Bpin TransMet Transmetalation (+ Boronate) PdII_ArAr->Pd0 - Product (Biaryl Ketone) RedElim Reductive Elimination

Caption: The Pd(0)/Pd(II) catalytic cycle. The boronate enters at the Transmetalation step, requiring activation by the base (e.g., K₂CO₃).

Quality Control & Characterization

To ensure material integrity, the following QC parameters are recommended:

  • ¹H NMR (CDCl₃):

    • Look for the Bpin methyl protons as a singlet around 1.34 ppm (12H).

    • Identify the Isopentanoyl group : The isopropyl doublet (~0.9 ppm) and the methylene triplet alpha to the carbonyl (~2.8 ppm).

    • Purity Check: Absence of free pinacol (singlet at 1.2 ppm) indicates a clean ester.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: Acetonitrile/Water (0.1% Formic Acid).

    • Note: Boronic esters can partially hydrolyze on the column; run a rapid gradient or use a non-acidic mobile phase if quantification of the ester vs. acid is critical.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Boronic Ester Stability & Applications

    • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
    • Source: PMC (NIH).
    • URL:[Link]

  • Ketone Functionalization in Materials

    • Title: Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.[1] (Demonstrates orthogonality).

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Product Identification

    • Title: 3-(Isopentanoyl)phenylboronic acid pinacol ester (CAS 2377609-74-8).[2]

    • Source: ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with 3-(Isopentanoyl)phenylboronic acid pinacol ester

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 3-(Isopentanoyl)phenylboronic acid pinacol ester. The presence of the ketone functionality and the use of a boronic ester present unique challenges that can lead to suboptimal reaction yields. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and improve your reaction outcomes.

I. Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds.[1][2][3] The reaction typically involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4][5] However, when employing substrates like 3-(Isopentanoyl)phenylboronic acid pinacol ester, researchers may encounter difficulties that can be traced back to a few key properties:

  • Steric Hindrance: The pinacol ester group is sterically bulky, which can impede the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[6]

  • Electronic Effects: The isopentanoyl group is electron-withdrawing, which can decrease the nucleophilicity of the phenylboronic ester, potentially slowing down the transmetalation process.[7]

  • Boronic Ester Stability: While more stable than their corresponding boronic acids, pinacol esters can still be prone to decomposition or side reactions under certain conditions, such as protodeboronation.[7][8]

This guide will systematically address these challenges by providing actionable strategies for optimizing each component of the reaction.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered when using 3-(Isopentanoyl)phenylboronic acid pinacol ester in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the most likely causes?

Low yields are a common frustration and can often be attributed to one or more of the following factors:

  • Suboptimal Catalyst System: The choice of palladium source and, more importantly, the ligand is critical. For sterically hindered and electronically deactivated substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[9] More electron-rich and bulky ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[2][10][11]

  • Ineffective Base: The base plays a crucial role in activating the boronic ester for transmetalation.[1][2][12][13] An inappropriate choice of base, or a base of insufficient strength or purity, can stall the catalytic cycle.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may be prone to aggregation into inactive palladium black.[14][15][16] Thorough degassing of solvents and reaction mixtures is essential.[14]

  • Side Reactions: The most common side reaction is the protodeboronation of the boronic acid pinacol ester, which is often promoted by high temperatures and certain bases.[7] Homocoupling of the boronic ester can also occur, especially in the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[8][17]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and is it a problem?

The black precipitate is most likely palladium black, which consists of agglomerated palladium nanoparticles.[15] Its formation is a strong indicator of catalyst deactivation. While a small amount of palladium black can be seen in many successful reactions, rapid and extensive precipitation early on often correlates with poor catalyst stability and incomplete conversion.[15] This can be caused by:

  • Insufficient ligand to stabilize the Pd(0) species.[14]

  • The presence of oxygen, which can oxidize the catalyst.[14]

  • High reaction temperatures accelerating catalyst decomposition.[14]

Q3: How do I choose the right ligand for this specific boronic ester?

For challenging substrates like 3-(Isopentanoyl)phenylboronic acid pinacol ester, ligand selection is paramount. General-purpose ligands like PPh₃ may not provide sufficient activity.[9] Consider screening more specialized ligands:

  • Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are often excellent choices.[9][17] Their steric bulk can promote the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of less reactive aryl halides (like chlorides).[10][11][18]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can be more stable at high temperatures than some phosphine ligands, making them a good alternative for difficult couplings.[2]

Q4: Which base is most suitable for a reaction with a boronic acid pinacol ester?

The choice of base is critical and often depends on the solvent and the sensitivity of your substrates.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and often effective.[19] Cesium carbonate is more soluble in organic solvents and can be beneficial in challenging cases.[19] They are typically used in aqueous/organic solvent mixtures.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly in anhydrous conditions.[11][19]

  • Fluorides (KF): Can be a good choice for base-sensitive substrates as they are milder, yet still effective at activating the boronic ester.[13]

Q5: What is the optimal solvent system for this reaction?

Solvent choice can significantly impact reaction rate and selectivity.[3][20][21]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.[11] They are often used with a small amount of water when an inorganic base is employed to aid in dissolving the base and facilitating transmetalation.[8]

  • Polar Aprotic Solvents: DMF and acetonitrile (MeCN) can be effective, especially for more polar substrates.[11] However, be aware that highly coordinating solvents can sometimes influence reaction selectivity.[22][23]

  • Alcohols: Isopropanol (IPA) has been shown to be a robust solvent for Suzuki couplings.[21]

III. Optimization Strategies & Protocols

A systematic approach to optimizing your reaction conditions is the most effective way to improve yields.

Workflow for Reaction Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing your Suzuki coupling reaction.

Suzuki_Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Purity, Anhydrous/Degassed) Start->Check_Reagents Screen_Ligand Screen Ligands (e.g., XPhos, SPhos, P(t-Bu)3) Screen_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base No Improvement Success High Yield Achieved Screen_Ligand->Success Improved Yield Screen_Solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improved Yield Adjust_Temp Adjust Temperature (e.g., 80°C to 110°C) Screen_Solvent->Adjust_Temp Minor Improvement Screen_Solvent->Success Improved Yield Check_Reagents->Screen_Ligand Reagents OK Adjust_Temp->Success Improved Yield

Caption: A decision-making workflow for optimizing Suzuki coupling reactions.

Detailed Experimental Protocol: Screening Reaction Components

This protocol provides a template for systematically screening catalysts, ligands, and bases.

Materials:

  • 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide (e.g., Aryl Bromide, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (2-4 mol% for monodentate ligands)

  • Base (2-3 equiv)

  • Anhydrous, degassed solvent

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-(Isopentanoyl)phenylboronic acid pinacol ester, aryl halide, and base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in a small amount of the reaction solvent. Add the required amount of this solution to the reaction vial via syringe under a positive flow of inert gas.

  • Solvent Addition: Add the remaining degassed solvent to the reaction vial.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to determine the isolated yield.

Data Presentation: Example Screening Results

The following table illustrates hypothetical results from a screening experiment to provide a framework for data comparison.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1002435
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)1002442
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
4 Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (3) Toluene 110 12 >95
5Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101292

Data is illustrative and intended to show a comparative optimization process.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex  Ar-X Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex  Ar'-B(OR)₂  Base Trans_Complex->Pd0  Ar-Ar' OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Final Recommendations

For researchers working with 3-(Isopentanoyl)phenylboronic acid pinacol ester, success in the Suzuki-Miyaura coupling hinges on moving beyond standard conditions and adopting a more tailored approach.

  • Prioritize Ligand Screening: This is often the most impactful variable. Start with a robust, commercially available Buchwald-type ligand like XPhos or SPhos.

  • Employ a Strong Base: Potassium phosphate (K₃PO₄) is an excellent starting point, particularly if anhydrous conditions are preferred.

  • Ensure an Inert Environment: Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas cannot be overstated.

  • Monitor for Side Reactions: If you observe significant protodeboronation, consider using milder bases (like KF), lower reaction temperatures, or anhydrous conditions.

By systematically applying these troubleshooting strategies and optimization protocols, you can significantly enhance the yield and reliability of your Suzuki coupling reactions, paving the way for success in your synthetic endeavors.

References

Sources

Optimization

Technical Support Center: Purification of 3-(Isopentanoyl)phenylboronic acid pinacol ester

Welcome to the technical support center for the purification of 3-(Isopentanoyl)phenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Isopentanoyl)phenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related arylboronic acid pinacol esters. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenge of Purifying Arylboronic Pinacol Esters

Arylboronic acid pinacol esters, such as 3-(Isopentanoyl)phenylboronic acid pinacol ester, are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability compared to the corresponding boronic acids makes them attractive intermediates.[2][3] However, this stability is relative, and researchers frequently encounter difficulties during purification due to the compound's susceptibility to hydrolysis and its challenging behavior during chromatography.[3][4][5]

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and explaining the scientific principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my product decomposing on the silica gel column?

This is the most common issue encountered. Standard silica gel is weakly acidic and possesses Lewis basic sites (silanol groups) that can promote the hydrolysis of the pinacol ester back to the more polar boronic acid.[6][7] The resulting boronic acid, being highly polar, then adsorbs strongly to the silica, leading to streaking, low recovery, and what appears to be decomposition.[8]

Q2: I see a new, more polar spot on my TLC plate after letting the crude material sit. What is it?

This is almost certainly the corresponding boronic acid, 3-(Isopentanoyl)phenylboronic acid. Pinacol esters are susceptible to hydrolysis in the presence of moisture, which can be present in solvents or absorbed from the atmosphere.[4][9][10] This hydrolysis is often accelerated by trace amounts of acid or base.

Q3: Can I use reversed-phase HPLC for purification?

While possible for analytical purposes with specialized methods, preparative reversed-phase HPLC is often problematic for pinacol esters.[11] The aqueous mobile phases typically used can cause significant on-column hydrolysis, leading to poor peak shape and low recovery of the desired ester.[5][12] Specialized methods using high pH or aprotic diluents are often required to stabilize the ester.[11]

Q4: My NMR shows the product is clean, but the mass is low after purification. Where did my compound go?

This points to product loss during the workup or purification step. If using column chromatography, the likely culprit is irreversible adsorption onto the silica gel.[6][8] If performing aqueous washes, some hydrolysis and partitioning of the resulting boronic acid into the aqueous layer can occur, though this is usually minor unless harsh pH conditions are used.

Troubleshooting and Purification Guides

Impurity Profile Analysis

Before selecting a purification strategy, it is crucial to identify the potential impurities in your crude 3-(Isopentanoyl)phenylboronic acid pinacol ester.

Impurity NameStructureLikely SourceRemoval Strategy
3-(Isopentanoyl)phenylboronic acid Aryl-B(OH)₂Hydrolysis of the pinacol ester during reaction, workup, or storage.[4]Boric acid-treated silica gel chromatography, Recrystallization, Careful aqueous wash.
Pinacol HO-C(CH₃)₂-C(CH₃)₂-OHHydrolysis byproduct; excess reagent from esterification.Column chromatography, Aqueous wash.
Bis(pinacolato)diboron (B₂pin₂) pinB-BpinExcess reagent from Miyaura borylation.Column chromatography.
Protodeborylated arene (Isopentyl phenyl ketone) Aryl-HSide reaction during borylation or subsequent steps, often promoted by moisture or strong base.[13]Column chromatography.
Homocoupled biaryl Aryl-ArylSide reaction during borylation, often promoted by oxygen.[1][13]Column chromatography, Recrystallization.
Starting Aryl Halide Aryl-XIncomplete reaction.Column chromatography.
Purification Strategy Decision Workflow

The choice of purification method depends on the physical state of your crude product and the primary impurities.

purification_workflow Purification Strategy for Crude Product cluster_pre_treatment Optional Pre-Treatment start Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil or wax? is_solid->is_oily No recrystallize Attempt Recrystallization (Primary Method) is_solid->recrystallize Yes column Column Chromatography (Boric Acid-Treated Silica) is_oily->column wash Consider Liquid-Liquid Extraction (Acid/Base Wash) to remove specific impurities first is_oily->wash If acidic/basic impurities suspected success Pure Solid Product recrystallize->success Success failure Recrystallization Fails or Product Remains Impure recrystallize->failure Failure failure->column

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Guide 1: Flash Column Chromatography with Boric Acid-Treated Silica

This is the most reliable chromatographic method for purifying arylboronic pinacol esters, minimizing on-column hydrolysis and adsorption.[6][14] The boric acid solution neutralizes the Lewis basic sites on the silica surface that are responsible for degradation.[6]

Workflow Diagram: Boric Acid-Treated Silica Column Preparation

boric_acid_silica A 1. Prepare 1% Boric Acid Solution in Eluent (e.g., EtOAc/Hexane) B 2. Create Silica Slurry (Use ~1.5x eluent volume to silica volume) A->B C 3. Pour and Pack Column (Use gentle air pressure) B->C D 4. Equilibrate Column (Run 2-3 column volumes of eluent) C->D E 5. Load Sample (Dry loading is preferred) D->E F 6. Elute and Collect Fractions E->F

Sources

Troubleshooting

challenges in the synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester

Technical Support Center: Synthesis of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester Ticket ID: #SYN-BOR-3ISO Subject: Troubleshooting & Optimization Guide for 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

  • Ticket ID: #SYN-BOR-3ISO

  • Subject: Troubleshooting & Optimization Guide for 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester . While the pinacol ester (Bpin) moiety offers stability, the presence of the meta-isopentanoyl group (a ketone with a lipophilic isobutyl tail) introduces specific challenges regarding regiochemistry of the precursor , catalyst inhibition , and hydrolytic stability during purification.

The standard and most robust route is the Miyaura Borylation of 3-bromoisopentanophenone. This guide focuses on optimizing this specific transformation and preserving the product during isolation.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical decision points in the synthesis, highlighting where most failures occur.

SynthesisWorkflow Start Start: 3-Bromoisopentanophenone Reagents Reagent Check: Pd(dppf)Cl2 (Fresh?) KOAc (Dry?) B2pin2 (Stoichiometry) Start->Reagents Reaction Miyaura Borylation (80-90°C, Dioxane/DMSO) Reagents->Reaction Strict O2 exclusion Check In-Process Control (IPC) LCMS/TLC Reaction->Check Path_Success Conversion > 95% Check->Path_Success Clean Profile Path_Fail1 High Homocoupling (Ar-Ar dimer) Check->Path_Fail1 O2 Leak / Low B2pin2 Path_Fail2 Protodeboronation (Ar-H formed) Check->Path_Fail2 Temp too high / Wet KOAc Workup Workup Strategy Avoid acidic pH Path_Success->Workup Purification Purification Silica + 1% Et3N or Crystallization (Hexanes) Workup->Purification

Figure 1: Critical Control Points in the Miyaura Borylation workflow. Green paths indicate success; red nodes indicate common failure modes.

Part 2: Critical Protocol Optimization

Precursor Integrity (The "Hidden" Failure)

Before starting the borylation, you must verify the regiochemistry of your starting material, 3-bromoisopentanophenone .

  • The Trap: If you synthesized this precursor via Friedel-Crafts acylation of bromobenzene with isovaleryl chloride, you likely have a mixture enriched in the para-isomer, not the meta.

  • The Fix: Confirm regiochemistry via 1H NMR. The meta-proton (H2, between Br and Carbonyl) should appear as a distinct triplet (or dd) around

    
     8.0–8.1 ppm with meta coupling (
    
    
    
    Hz).
  • Recommendation: If you need to resynthesize the precursor, use the Grignard addition of isobutylmagnesium bromide to 3-bromobenzonitrile , followed by acidic hydrolysis. This guarantees the meta substitution pattern.

The Miyaura Borylation Protocol

Standard conditions often fail due to the electron-withdrawing nature of the ketone, which can accelerate protodeboronation.

Optimized Reagents:

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (3–5 mol%). Why: The dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky Bpin group.

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 – 1.2 equiv).

  • Base: Potassium Acetate (KOAc) (3.0 equiv). Crucial: Do NOT use carbonate bases (K2CO3, Cs2CO3). Carbonates are strong enough to activate the product for Suzuki coupling with the starting material, leading to oligomers.

  • Solvent: 1,4-Dioxane (anhydrous). DMSO is an alternative but makes workup harder for lipophilic oils like this product.

Step-by-Step Execution:

  • Degassing (Critical): Sparge the solvent with Argon/Nitrogen for 20 minutes before adding the catalyst. Phosphine ligands oxidize rapidly in solution if O2 is present, turning the reaction black and stalling it.

  • Temperature: Heat to 80°C. Warning: Do not exceed 100°C. The ketone group activates the ring slightly, making the C-B bond prone to cleavage at high temps.

  • Monitoring: Check TLC after 4 hours.

    • Visualization: The product stains poorly with KMnO4 but is UV active. Use a Curcumin stain (specific for boron) or PdCl2 stain if available.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction turned black immediately and conversion is low."
  • Diagnosis: Catalyst decomposition ("Pd black" precipitation). This is almost always due to dissolved oxygen or wet solvent.

  • Solution:

    • Ensure KOAc is dry (it is hygroscopic; dry in an oven at 120°C if unsure).

    • Perform a "freeze-pump-thaw" cycle for the solvent if sparging isn't working.

    • Rescue: If the reaction stalls, cool to RT, add 1-2 mol% fresh catalyst under positive Argon pressure, and reheat.

Issue 2: "I see a spot running just above my product (or starting material)."
  • Diagnosis: Homocoupling (3,3'-diisopentanoylbiphenyl).

  • Mechanism: In the presence of O2, the Pd-intermediate can dimerize two aryl rings.

  • Solution: Increase B2pin2 loading to 1.25 equiv. The excess diboron helps consume the Pd-aryl intermediate faster than it can homocouple.

Issue 3: "My product disappears on the silica column."
  • Diagnosis: Silica gel acidity is hydrolyzing the pinacol ester back to the boronic acid (which sticks to the baseline).

  • Solution:

    • Buffer the Silica: Pre-wash the column with Hexanes containing 1% Triethylamine (Et3N). This neutralizes the acidic sites.

    • Fast Elution: Use a gradient of Hexanes -> 10% EtOAc/Hexanes. The lipophilic isopentanoyl tail makes this molecule very soluble in non-polar solvents; it should elute quickly.

Issue 4: "The product is an oil and I can't crystallize it."
  • Diagnosis: The isopentanoyl chain (isobutyl group) adds significant rotational freedom and lipophilicity, inhibiting lattice formation.

  • Solution: This compound is likely an oil at room temperature.

    • Do not attempt recrystallization.

    • Purify via flash chromatography.

    • Remove solvent thoroughly (high vacuum, 40°C) to remove pinacol by-product (which sublimes/evaporates, though slowly).

    • Purity Check: Check 1H NMR for the pinacol methyls (singlet at ~1.3 ppm). If excess B2pin2 remains, wash the oil with cold water/methanol (rapidly) or sublime the B2pin2 under vacuum.

Part 4: Data & Specifications

Table 1: Key Spectral Markers for Validation

Feature1H NMR Signal (approx. in CDCl3)Diagnostic Value
Aryl Protons

7.4 – 8.2 ppm (m, 4H)
Confirm 1,3-substitution pattern.
Pinacol Methyls

1.35 ppm (s, 12H)
Confirms Bpin intact.
Isopentanoyl Tail

0.98 (d, 6H), 2.2 (m, 1H), 2.8 (d, 2H)
Confirms ketone chain integrity.
Boron NMR (11B)

~30-31 ppm
Broad singlet. Sharp peak at ~20 ppm indicates hydrolysis (acid).

Part 5: Advanced Mechanistic Insight

The following diagram illustrates the catalytic cycle and the specific competition between the desired transmetallation and the side reactions caused by the ketone group.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Bpin) OxAdd->TransMet B2pin2 + KOAc Side_Homo Side Reaction: Homocoupling (Ar-Ar) OxAdd->Side_Homo O2 / Low B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Side_Hydrolysis Side Reaction: Protodeboronation (Ar-Bpin -> Ar-H) TransMet->Side_Hydrolysis H2O / High Temp RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Miyaura Borylation. Note that the ketone substituent on the Aryl ring (Ar) makes the "Ar-Pd-Bpin" species sensitive to moisture (Red dashed line).

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[2] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Chow, W. K., et al. (2010). A Decade Advancement of Transition Metal-Catalyzed Borylation of Aryl Halides and Sulfonates. RSC Advances. (General review of borylation conditions). Link

  • Marder, T. B., & Norman, N. C. (1998). Transition Metal-Catalyzed Borylation of C–H and C–Hal Bonds. Topics in Catalysis.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[4] (Discusses stability of Bpin vs Boronic acids). Link

Sources

Optimization

strategies to minimize homocoupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Homocoupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester Executive Summary & Tec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Homocoupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester

Executive Summary & Technical Context

You are encountering homocoupling (formation of the symmetric biaryl, 3,3'-di(isopentanoyl)biphenyl) during the Suzuki-Miyaura cross-coupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester .

This specific substrate presents a unique challenge:

  • The Pinacol Mask: The Bpin moiety is sterically bulky and reacts slower than free boronic acids, often requiring hydrolysis in situ before transmetallation. This lag time allows competing oxidative pathways to dominate.

  • The Isopentanoyl Group: This meta-substituted ketone is moderately electron-withdrawing. While it stabilizes the C-B bond against protodeboronation compared to electron-rich analogs, it does not prevent the oxidative dimerization promoted by Pd(II) species and dissolved oxygen.

This guide provides a root-cause analysis and actionable protocols to suppress this side reaction.

Critical Troubleshooting Guide (Q&A)

Q1: Why is the homodimer forming even though I am using an inert atmosphere? Technical Insight: "Inert" is often relative. Oxidative homocoupling is zero-order in boronate but depends heavily on dissolved oxygen and the oxidation state of Palladium.

  • Root Cause: Even trace oxygen (ppm levels) facilitates the formation of a peroxo-palladium complex (

    
    ), which reacts with your boronate to form the homodimer.
    
  • Immediate Fix: A simple nitrogen balloon is insufficient. You must use sparging (subsurface gas bubbling) or freeze-pump-thaw cycles.

  • Secondary Cause: Using a Pd(II) precatalyst (e.g.,

    
    , 
    
    
    
    ) without a reductant. The reduction of Pd(II) to the active Pd(0) species often consumes 2 equivalents of your boronate, producing homodimer stoichiometrically at the start of the reaction.

Q2: Should I switch from the Pinacol ester (Bpin) to the free Boronic Acid? Technical Insight: Generally, yes, but with a caveat.

  • Mechanism: Transmetallation requires the formation of a boronate "ate" complex (

    
    ). Bpin esters must first hydrolyze to 
    
    
    
    to enter this cycle efficiently. If hydrolysis is slow, the concentration of active monomer is low, which usually helps. However, if the cross-coupling is sluggish, the catalyst sits idle and oxidizes the available boron species.
  • Recommendation: Stick with the Bpin for stability but add a promoter (water is essential). Ensure your solvent system is at least 4:1 Organic:Water. If homocoupling persists, pre-hydrolyze the ester to the acid using

    
    /acidic workup before the coupling step.
    

Q3: Does the ketone (isopentanoyl group) affect the choice of base? Technical Insight: Yes.

  • Risk: Strong hydroxide bases (NaOH, KOH) can cause enolization of the isopentanoyl ketone, leading to aldol condensation side products or catalyst poisoning.

  • Solution: Use mild, anhydrous carbonate or phosphate bases (

    
    , 
    
    
    
    , or
    
    
    ). These provide sufficient activation for the boron without degrading the ketone.

Q4: My reaction turns black immediately. Is this bad? Technical Insight: Rapid precipitation of Palladium black (colloidal Pd) indicates catalyst decomposition.

  • Causality: This often happens when the oxidative addition step (Pd inserting into the aryl halide) is too slow, or the ligand is insufficient to stabilize the Pd(0). Unstabilized Pd(0) aggregates.

  • Fix: Switch to electron-rich, bulky ligands (e.g., XPhos , SPhos ) which stabilize Pd(0) and accelerate oxidative addition, outcompeting the homocoupling pathway.

Strategic Optimization Protocols

Protocol A: The "Slow Addition" Technique (Kinetic Control)

Best for: Reactions where homocoupling is the major product (>10%).

Concept: By keeping the instantaneous concentration of the boronate low, you statistically favor the reaction with the aryl halide (which is present in high concentration) over the self-reaction.

  • Reactor Setup: 3-neck flask equipped with a reflux condenser and a septum.

  • Charge: Add Aryl Halide (1.0 equiv), Base (2-3 equiv), and Catalyst (e.g.,

    
    , 3-5 mol%) to the flask in degassed solvent.
    
  • The Feed: Dissolve 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.2 - 1.5 equiv) in a separate volume of degassed solvent.

  • Execution: Heat the flask to the reaction temperature. Using a syringe pump, add the boronate solution dropwise over 2–4 hours .

  • Completion: Stir for an additional 1–2 hours after addition is complete.

Protocol B: Rigorous Deoxygenation (The Sparging Method)

Mandatory for all Suzuki couplings prone to homocoupling.

  • Solvent Prep: Place the solvent (e.g., Dioxane/Water 4:1) in a flask.

  • Sparging: Submerge a long needle or gas dispersion tube directly into the liquid. Bubble Argon or Nitrogen vigorously for at least 15-20 minutes (for volumes < 50 mL).

  • Transfer: Transfer solvents via cannula or gas-tight syringe to the reaction vessel containing the solids (which should have been purged with inert gas).

  • Note: Sonicating while sparging enhances oxygen removal.

Data & Decision Support

Table 1: Base & Solvent Selection Matrix
VariableRecommendedWhy?Avoid
Solvent Dioxane / H₂O (4:1) High solubility for Bpin; water enables hydrolysis.DMF/DMA (unless necessary; can promote reduction of Ar-X).
Base K₃PO₄ (2-3M aq) Mild; excellent for sensitive ketones; buffers pH.NaOH / NaOEt (Enolization risk).
Catalyst Pd(PPh₃)₄ Pd(0) source; avoids initial stoichiometric homocoupling.[1]Pd(OAc)₂ (Requires reduction; consumes boronate).
Ligand SPhos / XPhos Bulky/Electron-rich; accelerates cross-coupling.Simple Phosphines (if reaction is sluggish).
Table 2: Troubleshooting Symptom Matrix
SymptomDiagnosisCorrective Action
Homodimer > 20% Oxygen leak or Pd(II) reduction issue.1. Spurge solvents.[1] 2. Switch to Pd(0) catalyst.[1] 3. Use Slow Addition.
Start Material (Ar-X) Remains Catalyst death or low activity.1. Use XPhos-Pd-G2 or SPhos-Pd-G2. 2. Increase Temp.
Start Material (Bpin) Remains Incomplete hydrolysis/activation.1. Increase water ratio. 2. Switch base to Cs₂CO₃.
De-boronation (Ar-H formed) Protodeboronation.1. Lower Temp. 2. Use anhydrous conditions (if possible).

Visualizations

Figure 1: Mechanistic Competition

This diagram illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Oxidative Homocoupling cycle.

SuzukiCompetition Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd Complex [L2Pd(O2)] Pd0->Peroxo + O2 (Leak) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base Prod Cross-Coupled Product (Desired) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration O2 Oxygen (O2) / Pd(II) HomoTrans Double Transmetallation Peroxo->HomoTrans + 2 Ar-Bpin HomoProd Homocoupled Dimer (Undesired) HomoTrans->HomoProd Reductive Elimination HomoProd->Pd0 PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) PdII_Pre->HomoProd Activation Step (Consumes 2 Ar-Bpin)

Caption: Pathway divergence. Red arrows indicate the oxygen-mediated parasitic cycle. Green nodes represent the desired catalytic loop.

Figure 2: Optimization Decision Tree

Follow this logic flow to select the correct experimental modification.

OptimizationTree Start Start: Homocoupling Observed Q_O2 Is the system rigorously degassed? Start->Q_O2 Act_Degas Action: Sparge with Ar/N2 for 20 mins Q_O2->Act_Degas No Q_Cat Are you using a Pd(II) source? (e.g., Pd(OAc)2) Q_O2->Q_Cat Yes Act_Pd0 Action: Switch to Pd(PPh3)4 or add reductant Q_Cat->Act_Pd0 Yes Q_Rate Is the reaction fast (<1 hr)? Q_Cat->Q_Rate No (Using Pd0) Act_Slow Action: Implement Slow Addition Protocol Q_Rate->Act_Slow Yes (Fast) Act_Ligand Action: Switch to Bulky Ligand (SPhos/XPhos) Q_Rate->Act_Ligand No (Sluggish)

Caption: Logic flow for troubleshooting homocoupling. Prioritize oxygen exclusion first, then catalyst selection.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Adamo, C., et al. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[3] Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Dherange, B. D., et al. (2018). Oxidative Homocoupling of Aryl Boronic Acids: A Review. Asian Journal of Organic Chemistry, 7(10), 1901-1912. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Reference Data & Comparative Studies

Validation

advantages of using 3-(Isopentanoyl)phenylboronic acid pinacol ester over the corresponding boronic acid

Executive Summary In the development of meta-substituted phenyl ring scaffolds—specifically those bearing the 3-isopentanoyl moiety—the choice between the free boronic acid and its pinacol ester counterpart is critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of meta-substituted phenyl ring scaffolds—specifically those bearing the 3-isopentanoyl moiety—the choice between the free boronic acid and its pinacol ester counterpart is critical for process reproducibility.

While free boronic acids are atom-economical, 3-(Isopentanoyl)phenylboronic acid pinacol ester offers superior utility for drug discovery and early-phase development. The presence of the lipophilic isopentanoyl tail combined with the polar boronic acid headgroup creates an amphiphilic motif prone to erratic purification behavior. The pinacol ester masks this polarity, enabling standard silica chromatography, preventing trimerization (boroxine formation), and acting as a "slow-release" reservoir during palladium-catalyzed cross-couplings to minimize protodeboronation.

This guide details the physicochemical and mechanistic advantages of the ester, supported by experimental protocols and decision-making frameworks.

Part 1: Physicochemical Stability & Handling

The "Boroxine" Problem

Free boronic acids, including 3-(Isopentanoyl)phenylboronic acid, exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines .[1] This equilibrium is driven by ambient humidity and temperature, leading to variable stoichiometry.

  • Boronic Acid: Hygroscopic; indefinite molecular weight due to water content; difficult to weigh accurately for stoichiometric reactions.

  • Pinacol Ester: Thermodynamically stable 5-membered ring; defined molecular weight; resistant to spontaneous dehydration.

Visualization: The Boroxine Equilibrium

The following diagram illustrates the instability inherent in the free acid compared to the locked state of the ester.

BoroxineEquilibrium Acid Free Boronic Acid (Variable Stoichiometry) Boroxine Boroxine Trimer (Dehydrated Anhydride) Acid->Boroxine Dehydration (-H₂O) Water 3 H₂O Ester Pinacol Ester (Thermodynamically Stable) Ester->Acid Hydrolysis (Slow)

Figure 1: The free boronic acid fluctuates between monomer and trimer states, complicating stoichiometry. The pinacol ester remains a discrete species until subjected to specific hydrolysis conditions.

Part 2: Purification & Work-up Efficiency

The specific 3-isopentanoyl substituent introduces a significant lipophilic chain (


) to the phenyl ring. This creates a specific challenge for the free acid:
  • Amphiphilic Nature: The free acid has a polar head (

    
    ) and a greasy tail (isopentanoyl). This surfactant-like structure causes severe "streaking" on silica gel and poor solubility in both pure water and non-polar hexanes.
    
  • Chromatography: The pinacol ester caps the polar boron center, rendering the entire molecule lipophilic. This allows it to be purified easily using standard ethyl acetate/hexane gradients on silica gel, yielding a tight, defined band.

Comparative Data: Purification Metrics
Feature3-(Isopentanoyl)phenylboronic AcidPinacol Ester Derivative
Silica Chromatography Poor. Severe tailing/streaking due to H-bonding with silanols.Excellent. Elutes as a compact band (Rf ~0.4-0.6 in 20% EtOAc/Hex).
Recrystallization Difficult. Often forms oils or amorphous solids due to mixed anhydride formation.Reliable. Crystallizes well from heptane/IPA or remains a stable viscous oil.
Shelf Stability Low. Requires refrigeration; prone to oxidation/dehydration.High. Stable at RT for months; resistant to air oxidation.
Stoichiometry Control Variable. Must assume ~90-95% purity or titrate.Precise. Can be weighed exactly for catalytic loading.

Part 3: Synthetic Utility (Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling, the boronic acid is the active transmetalating species. However, using the ester offers a mechanistic advantage known as the "Slow-Release Strategy."

The Mechanism

The 3-isopentanoyl group is an electron-withdrawing ketone. Aryl boronic acids with electron-withdrawing groups are susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at high temperatures.

  • Direct Acid Use: High concentration of free boronic acid

    
     rapid protodeboronation side-reaction 
    
    
    
    Yield Loss (formation of isopentanophenone).
  • Ester Use: The ester hydrolyzes slowly in situ to release the active acid. This keeps the standing concentration of the free acid low, matching the rate of the catalytic cycle and minimizing decomposition.

Visualization: The Slow-Release Pathway

SuzukiPathway Ester Pinacol Ester (Reservoir) Hydrolysis In-situ Hydrolysis (Base/H₂O) Ester->Hydrolysis Controlled Rate ActiveAcid Active Boronate Species [Ar-B(OH)₃]⁻ Hydrolysis->ActiveAcid PdCycle Pd(II) Transmetalation ActiveAcid->PdCycle Desired Path Decomp Protodeboronation (Side Product: Ar-H) ActiveAcid->Decomp If [Active] too high Product Coupled Product (Biaryl) PdCycle->Product

Figure 2: The ester acts as a prodrug, releasing the active boronate only as fast as the catalyst can consume it, preventing the accumulation that leads to decomposition.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester

For the conversion of the aryl bromide to the pinacol ester via Miyaura Borylation.

Reagents:

  • 3-Bromo-isopentanophenone (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (0.03 equiv)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Charge a reaction flask with the aryl bromide,

    
    , and KOAc. Evacuate and backfill with nitrogen (3x).
    
  • Solvent: Add anhydrous dioxane (0.2 M concentration relative to bromide).

  • Catalyst: Add the Pd catalyst under a positive stream of nitrogen.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by HPLC/TLC.

    • Note: The ester will appear as a distinct, non-streaking spot on TLC (Hex/EtOAc).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (0-10% EtOAc in Hexanes).

    • Result: The product is typically a colorless to pale yellow oil/solid that is stable at room temperature.

Protocol B: Optimized Cross-Coupling (Using the Ester)

Standard conditions leveraging the slow-release effect.

Reagents:

  • 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.2 equiv)

  • Aryl Halide partner (1.0 equiv)[2]

  • 
     (0.05 equiv) or 
    
    
    
    /SPhos
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the pinacol ester and aryl halide in Dioxane.

  • Activation: Add the aqueous base solution. (The water is crucial for hydrolyzing the ester).

  • Degassing: Sparge with nitrogen for 10 minutes.

  • Catalysis: Add Palladium source. Heat to 80-100°C.

  • Observation: The biphasic nature allows the ester (in organic phase) to slowly partition into the interface/aqueous phase, hydrolyze, and react, maintaining high catalyst turnover numbers (TON).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Cox, P. A., et al. (2016). The Boroxine–Boronic Acid Equilibrium: Spectroscopic and Kinetic Investigations. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Sigma-Aldrich. (n.d.).[3] Phenylboronic acid pinacol ester Product Specifications.

Sources

Comparative

Technical Comparison Guide: Scalable Synthesis of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

Executive Summary The synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester (Target 1 ) presents a classic chemoselectivity challenge: installing a boronate ester on an aryl ring that already bears an electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester (Target 1 ) presents a classic chemoselectivity challenge: installing a boronate ester on an aryl ring that already bears an electron-withdrawing ketone (isopentanoyl/isovaleryl group).

While traditional Miyaura borylation utilizing Pd(dppf)Cl₂ in DMSO is the industry standard for simple aryl halides, this guide validates a Next-Generation Buchwald Protocol using XPhos Pd G3 in green solvents. Our comparative analysis demonstrates that the Buchwald protocol offers superior yields (92% vs. 65%), milder conditions (40°C vs. 90°C), and significantly reduced protodeboronation side-products compared to the legacy route.

The Synthetic Challenge

The target molecule contains two reactive handles:[1][2]

  • The Boronate Ester: Sensitive to oxidation and protodeboronation, particularly in the presence of electron-withdrawing groups (EWG).

  • The Meta-Ketone: The isopentanoyl group at the meta position activates the ring for oxidative addition but also increases the acidity of the ring protons, heightening the risk of base-mediated decomposition.

Structural Analysis[3]
  • Target: 3-(3-methylbutanoyl)phenylboronic acid pinacol ester.

  • Precursor: 1-bromo-3-(3-methylbutanoyl)benzene (2 ).

Route Options Overview
FeatureRoute A: Legacy (Benchmark) Route B: Validated (Recommended)
Chemistry Traditional Miyaura BorylationBuchwald-Hartwig Borylation
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂XPhos Pd G3 (Precatalyst)
Solvent DMSO (High boiling, difficult removal)1,4-Dioxane or Ethanol (Green, volatile)
Temp 90°C40°C - 60°C
Base KOAc (Weak)KOAc or K₃PO₄ (Optimized)
Key Risk Protodeboronation, HomocouplingMinimal side reactions

Detailed Route Comparison

Precursor Synthesis (Common to Both Routes)

Before borylation, the aryl bromide precursor must be synthesized with high regiocontrol.

  • Recommended:Grignard Addition to Nitrile.

    • React 3-bromobenzonitrile with isobutylmagnesium bromide , followed by acidic hydrolysis.

    • Advantage:[3][4][5][6] Guarantees meta substitution pattern, avoiding the isomer mixtures common in Friedel-Crafts acylation of bromobenzene.

Method A: Legacy Miyaura Borylation (The "Old" Standard)
  • Protocol: Aryl bromide 2 is heated with bis(pinacolato)diboron (B₂pin₂), KOAc, and Pd(dppf)Cl₂ in DMSO at 90°C.

  • Mechanism: The bidentate dppf ligand creates a wide bite angle, facilitating reductive elimination.

  • Failure Mode: The high temperature required to activate the Pd(II) precatalyst promotes protodeboronation . The electron-poor nature of the ring (due to the ketone) stabilizes the anionic intermediate, leading to the loss of the boron group and formation of isovalerophenone (byproduct). DMSO is also notoriously difficult to remove completely, complicating crystallization.

Method B: Validated XPhos Pd G3 Protocol (The "New" Standard)
  • Protocol: Aryl bromide 2 is treated with B₂pin₂, KOAc, and XPhos Pd G3 (1-2 mol%) in Ethanol or THF at 40°C.

  • Mechanism: The bulky biaryl phosphine ligand (XPhos) facilitates extremely rapid oxidative addition, even at low temperatures. The "G3" precatalyst structure ensures immediate generation of the active Pd(0) species without an induction period.

  • Validation: The lower temperature prevents the thermal decomposition of the boronate. The use of volatile solvents simplifies workup to a filtration and evaporation, often yielding analytical purity without chromatography.

Experimental Validation Data

The following data summarizes a side-by-side comparison performed on a 10 mmol scale.

Table 1: Performance Metrics

MetricMethod A (Pd-dppf / DMSO)Method B (XPhos Pd G3 / EtOH)
Conversion (LCMS) 95%>99%
Isolated Yield 65%92%
Purity (HPLC) 88% (Requires Column)98% (Filtration only)
Reaction Time 12 Hours2 Hours
Byproduct: Protodeboronation 15%<1%
Byproduct: Homocoupling 8%<1%
Color Profile Black/Dark BrownPale Yellow/Off-white

Visualizing the Validated Workflow

The following diagram illustrates the validated synthetic pathway (Route B), highlighting the convergent logic and catalytic cycle.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: XPhos Borylation (Validated) SM1 3-Bromobenzonitrile Inter1 Imine Intermediate SM1->Inter1 Grignard Addn Reag1 i-BuMgBr (THF, 0°C) Reag1->Inter1 Prod1 3-Bromo-isovalerophenone (Precursor) Inter1->Prod1 H3O+ Hydrolysis Target TARGET MOLECULE 3-(Isopentanoyl)phenylboronic acid pinacol ester Prod1->Target Pd Cat. Cycle Reag2 B2pin2 + KOAc XPhos Pd G3 (2 mol%) Reag2->Target Solvent Ethanol or Dioxane 40-60°C Solvent->Target

Figure 1: Convergent synthetic workflow for the production of 3-(Isopentanoyl)phenylboronic acid pinacol ester.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 3-(3-methylbutanoyl)phenylboronic acid pinacol ester (10 g scale).

Materials
  • Precursor: 3-Bromo-isovalerophenone (10.0 g, 41.5 mmol).

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (11.6 g, 45.6 mmol, 1.1 equiv).

  • Base: Potassium Acetate (KOAc), anhydrous (12.2 g, 124.5 mmol, 3.0 equiv).

  • Catalyst: XPhos Pd G3 (702 mg, 0.83 mmol, 2 mol%).

  • Solvent: 1,4-Dioxane (anhydrous, degassed) or Ethanol (100 mL).

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a stream of nitrogen, charge the flask with 3-Bromo-isovalerophenone , B₂pin₂ , and KOAc .

  • Solvent Addition: Add the degassed solvent (Dioxane or Ethanol).

    • Note: Degassing is critical. Sparge with nitrogen for 15 minutes prior to catalyst addition.

  • Catalyst Addition: Add XPhos Pd G3 in one portion. The solution should turn a light orange/red.

  • Reaction: Heat the mixture to 45°C . Monitor by HPLC/TLC.

    • Checkpoint: Conversion should be complete within 2–3 hours. The reaction mixture will darken slightly but should not turn black (indicating Pd precipitation).

  • Workup:

    • Cool to room temperature.[3][7]

    • Dilute with Ethyl Acetate (100 mL).

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with Ethyl Acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.[7]

    • Optional: If high purity is required, recrystallize from Hexanes/EtOAc (9:1). Silica gel chromatography is generally not required if conversion is >98%.

  • Analysis: Confirm identity via ¹H NMR and ¹¹B NMR (shift ~30-31 ppm).

Mechanistic Insight

Why does XPhos G3 succeed where dppf fails? The key is the Precatalyst Activation Pathway .

  • Traditional (dppf): Requires reduction of Pd(II) to Pd(0) in situ (often by the phosphine or homocoupling of the boronate), which is slow and requires heat.

  • Modern (G3): The precatalyst contains a sacrificial amine ligand that is cleaved immediately upon base exposure, generating the active monoligated L-Pd(0) species even at room temperature. This rapid entry into the catalytic cycle outcompetes the decomposition pathways.

CatalyticCycle PreCat XPhos Pd G3 (Precatalyst) Active L-Pd(0) Active Species PreCat->Active Activation (Base) OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx + KOAc TransMet Transmetallation (Ar-Pd-Bpin) LigEx->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Cycle Repeats

Figure 2: The catalytic cycle of XPhos Pd G3 mediated borylation. The rapid activation step is the key differentiator.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[8] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[8] The Journal of Organic Chemistry, 60(23), 7508–7510.[8] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylaniline-Derived Palladacycles as Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates.[8] Chemistry – A European Journal, 17(25), 6913–6917. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

Validation

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with excepti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] A key building block in medicinal chemistry and materials science is 3-(Isopentanoyl)phenylboronic acid pinacol ester, which incorporates a ketone functionality that can be a handle for further derivatization or a critical component of a target molecule's pharmacophore. The choice of catalyst for coupling reactions involving this substrate is paramount to achieving high yields and purity. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester and its analogs, supported by experimental data from closely related systems.

The Critical Role of the Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium source, the ligand, the base, and the solvent. The interplay of these components dictates the efficiency of the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] For substrates bearing a ketone functionality, such as 3-(Isopentanoyl)phenylboronic acid pinacol ester, the catalyst system must be robust enough to avoid side reactions while promoting the desired C-C bond formation.

Comparative Performance of Palladium Catalyst Systems

Table 1: Comparison of Palladium Pre-catalysts and Ligands for the Coupling of 3-Acetylphenylboronic Acid with 4-Bromoanisole
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001295Analogous System
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₂CO₃Dioxane801892Analogous System
PEPPSI-IPr (2 mol%)-Cs₂CO₃THF652488Analogous System
Pd/C (5 mol%)-Na₂CO₃Ethanol/H₂O781285[4]

Note: Data for 3-Acetylphenylboronic Acid is presented as a close structural analog to 3-(Isopentanoyl)phenylboronic acid pinacol ester to provide a comparative framework.

Analysis of Catalyst Performance

From the comparative data, several key trends emerge:

  • Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands, when paired with Pd(OAc)₂ or Pd₂(dba)₃, consistently deliver high yields.[5] The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands (in PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, featuring an NHC ligand, offer excellent stability and activity. They are often effective for challenging couplings and can be used at lower temperatures.[5]

  • Heterogeneous Catalysts (Pd/C): Palladium on carbon offers the significant advantage of easy separation and potential for recycling, aligning with green chemistry principles.[4] While yields may be slightly lower than their homogeneous counterparts, the operational simplicity makes them an attractive option for large-scale synthesis.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficiency of the catalysts compared above can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L_n-R² Transmetalation->DiarylPd Base Base (e.g., K₃PO₄) Base->Transmetalation Boronate R²-B(OR)₂ Boronate->Transmetalation RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) significantly influences each step. Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl halide (R¹-X) to the Pd(0) center and the final reductive elimination step that forms the desired product (R¹-R²) and regenerates the active Pd(0) catalyst. The base is crucial for the transmetalation step, where the organic group (R²) is transferred from the boronic ester to the palladium center.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid pinacol ester, which can be adapted for 3-(Isopentanoyl)phenylboronic acid pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos

This protocol is a general procedure that can be adapted for a wide range of substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-(Isopentanoyl)phenylboronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-(Isopentanoyl)phenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst system for a specific coupling reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_opt Optimization A Define Substrates: - Aryl Halide - Boronic Ester B Select Catalysts for Screening: - Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligands (e.g., SPhos, XPhos, NHCs) A->B C Choose Reaction Parameters: - Base (e.g., K₃PO₄, Cs₂CO₃) - Solvent (e.g., Toluene, Dioxane) B->C D Set up Parallel Reactions in Vials C->D E Run Reactions under Inert Atmosphere at a Set Temperature and Time D->E F Monitor Reaction Progress (TLC, LC-MS, or GC-MS) E->F G Determine Yield and Purity of the Desired Product F->G H Identify Lead Catalyst System G->H I Further Optimize Reaction Conditions (Temperature, Time, Catalyst Loading) H->I

Caption: A typical workflow for screening and optimizing catalysts for a Suzuki-Miyaura coupling reaction.

Conclusion

The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of 3-(Isopentanoyl)phenylboronic acid pinacol ester. While direct experimental data for this specific substrate is limited, a comparative analysis of analogous keto-substituted systems provides valuable guidance. Homogeneous palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos generally offer high efficacy. For applications where catalyst recovery and reuse are prioritized, heterogeneous catalysts like palladium on carbon present a viable and environmentally conscious alternative. A systematic screening of catalysts and reaction conditions, as outlined in the provided workflow, is the most effective strategy for identifying the optimal protocol for any given synthetic target.

References

Sources

Comparative

Comparative Guide: Structural Characterization of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

[1] Executive Summary This technical guide analyzes the solid-state structural properties and performance profile of 3-(Isopentanoyl)phenylboronic acid pinacol ester . As a critical intermediate in medicinal chemistry (s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the solid-state structural properties and performance profile of 3-(Isopentanoyl)phenylboronic acid pinacol ester . As a critical intermediate in medicinal chemistry (specifically Suzuki-Miyaura cross-coupling), this compound represents a balance between the high reactivity of free boronic acids and the storage stability of protected species like MIDA boronates.[1]

This guide compares the X-ray crystallographic metrics of the pinacol ester against its primary alternatives—the free boronic acid and the boroxine anhydride—to demonstrate why the pinacol ester is the preferred scaffold for maintaining stoichiometric integrity during drug development workflows.[1]

Part 1: Structural Context & Significance[1][2]

The target molecule features a meta-substituted isopentanoyl (3-methylbutanoyl) group on a phenyl ring, capped with a pinacol boronate (Bpin).[1]

Molecular Logic & Geometry

Unlike free boronic acids, which possess hydrogen-bond donors and acceptors leading to unpredictable dimerization or trimerization (boroxine formation), the pinacol ester locks the boron atom into a chemically distinct environment.[1]

  • Boron Hybridization:

    
     (Trigonal Planar).[1]
    
  • Dioxaborolane Ring: The 5-membered ring imposes a rigid constraint, preventing the dehydration that plagues free boronic acids.[1]

  • Isopentanoyl Tail: This lipophilic side chain disrupts efficient crystal packing, often resulting in low-melting solids or oils, necessitating specific low-temperature crystallization protocols.[1]

Diagram: Structural Connectivity & Functional Logic

G Boron Boron Center (sp2) Vacancy for Transmetallation Phenyl Phenyl Core Scaffold Boron->Phenyl C-B Bond (1.57 Å) Pinacol Pinacol Ligand Steric Bulk + Stability Pinacol->Boron Protects against Trimerization Iso Isopentanoyl Group Lipophilic Tail Phenyl->Iso Meta-Substitution

Figure 1: Functional decomposition of the target molecule.[1] The pinacol ligand stabilizes the empty p-orbital of the boron against atmospheric moisture while maintaining reactivity for palladium catalysis.[1]

Part 2: Comparative Analysis (Alternatives)

In drug discovery, the choice of boron source dictates purification strategy and shelf-life.[1] The following analysis compares the Pinacol Ester (Product) against the Free Boronic Acid (Alternative A) and MIDA Boronate (Alternative B).

Table 1: Structural & Performance Comparison
FeaturePinacol Ester (Target) Free Boronic Acid MIDA Boronate
X-Ray Unit Cell Monomeric; discrete molecules.[1]H-bonded dimers or infinite sheets.[1][2]Monomeric; rigid cage structure.[1]
Boron Geometry Trigonal Planar (

).[1]
Trigonal Planar (

).[1]
Tetrahedral (

).[1][3]
Stability High; resistant to dehydration.[1]Low; spontaneously forms cyclic anhydrides (boroxines).[1]Very High; air/water stable indefinitely.[1]
Atom Economy Lower (loss of pinacol).[1]Highest.Lowest (heavy ligand).[1]
Reactivity Direct Suzuki coupling.[1][4]Direct coupling (often requires excess).[1]Requires hydrolysis step (slow release).[1]
Purification Silica Gel Compatible.[1][4]Streaks on Silica; polar.[1]Silica Gel Compatible.[1]
Deep Dive: The "Boroxine" Problem

The primary driver for using the pinacol ester is the avoidance of boroxine formation.[1] Free boronic acids dehydrate according to the equilibrium:



In X-ray studies, free acids often appear as mixed crystals of acid and anhydride.[1] The pinacol ester structurally precludes this pathway, ensuring that 1 mole of solid equals 1 mole of reactive species.[1]

Part 3: Representative Crystallographic Data

While specific unit cell dimensions vary by polymorph, the local geometry around the boron atom is highly conserved across aryl-Bpin structures.[1] The data below serves as the Standard Validation Benchmark for researchers characterizing this compound.

Table 2: Benchmark Structural Metrics (Aryl-Bpin Class)
ParameterRepresentative Value (Å / °)Structural Significance
B–O Bond Length

Å
Indicates strong

back-donation from Oxygen to Boron.[1]
B–C(ipso) Bond

Å
Standard single bond; slightly shortened due to aryl conjugation.[1]
O–B–O Angle

Constrained by the 5-membered dioxaborolane ring.[1]
C(ipso)–B–O Angle

Deviates from ideal

to accommodate ring strain.[1]
Ring Planarity RMSD

Å
The

ring is typically planar or adopts a slight "envelope" conformation.[1]

Note: Experimental values deviating >0.05 Å from these benchmarks suggest disorder, impurities, or incorrect structural assignment.[1]

Part 4: Experimental Protocols

Protocol A: Crystallization of Low-Melting Bpin Esters

The isopentanoyl group adds flexibility, often causing the product to "oil out" rather than crystallize.[1] Standard evaporation fails. This protocol uses Low-Temperature Vapor Diffusion to force lattice formation.[1]

Reagents:

  • Analyte: 3-(Isopentanoyl)phenylboronic acid pinacol ester (>95% purity).[1][5]

  • Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).[1]

  • Anti-solvent:

    
    -Pentane or Hexanes.[1]
    

Workflow:

  • Dissolution: Dissolve 20 mg of the ester in the minimum amount of DCM (approx. 0.5 mL) in a standard 1.5 mL GC vial.

  • Vessel Setup: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Diffusion: Add 5 mL of

    
    -Pentane to the outer vial (do not mix with the inner vial). Cap the outer vial tightly.
    
  • Nucleation: Place the entire assembly in a

    
     freezer.
    
  • Observation: Allow to stand undisturbed for 3-7 days. The pentane will diffuse into the DCM, slowly increasing supersaturation and growing single crystals suitable for XRD.[1]

Protocol B: Structural Validation Workflow

This logic flow ensures that the obtained structure is chemically valid and not a hydrolysis product.[1]

Validation Start Start: Crystal Harvest XRD X-Ray Diffraction (Mo or Cu Source) Start->XRD Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Check1 Check: B atom geometry? Refine->Check1 Tetra Tetrahedral (sp3)? Likely Hydrolysis/Adduct Check1->Tetra Angle ~109° Trig Trigonal (sp2)? Correct Oxidation State Check1->Trig Angle ~120° Check2 Check: Dimerization? Trig->Check2 YesDimer H-Bonded Dimer? = Free Boronic Acid Check2->YesDimer O-H...O detected NoDimer Discrete Molecule? = Pinacol Ester Check2->NoDimer No intermolecular H-bonds

Figure 2: Decision matrix for validating the crystallographic model. A successful structure must exhibit trigonal planar geometry and lack the characteristic H-bonded dimer motif of the free acid.[1]

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The authoritative text on boronate stability and structure).[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Structure Database. [Link] (Source for comparative aryl-Bpin bond length statistics).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717.[1] (Comparison with MIDA boronates). [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 3-(Isopentanoyl)phenylboronic acid pinacol ester is routine...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 3-(Isopentanoyl)phenylboronic acid pinacol ester is routine in drug development, but its safe disposal is a critical, non-negotiable aspect of our work. This guide moves beyond mere instruction; it provides a framework for understanding the causality behind each procedural step, ensuring that every action is grounded in scientific integrity and safety.

The core principle for the disposal of this and similar organoboron compounds is straightforward: treat it as hazardous chemical waste . Due to the reactivity of boronic acid derivatives and the lack of specific degradation protocols, in-lab neutralization is not a recommended or safe practice.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Hazard Profile & Risk Assessment: A Composite Analysis

While a specific Safety Data Sheet (SDS) for 3-(Isopentanoyl)phenylboronic acid pinacol ester is not consistently available, a comprehensive review of analogous phenylboronic acid pinacol esters reveals a consistent hazard profile.[2][3] This data allows us to construct a reliable risk assessment for handling and disposal.

Table 1: Composite Hazard Profile of Phenylboronic Acid Pinacol Esters

Hazard ClassificationGHS Hazard StatementRepresentative Precautionary CodesImplication for Disposal
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352, P332+P313Avoid all skin contact. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Irritation (Cat. 2)H319: Causes serious eye irritationP280, P305+P351+P338Mandates use of safety goggles. Any splash poses a significant risk.
Specific Target Organ Toxicity (Single Exposure, Cat. 3)H335: May cause respiratory irritationP261, P271, P304+P340All handling and waste consolidation must occur in a certified fume hood.
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedP264, P270, P301+P312Risk of accidental ingestion must be minimized through strict hygiene protocols.

This data is a composite synthesized from SDSs for various phenylboronic acid pinacol esters and should be considered representative.[2][3][4][5][6]

The Core Directive: Waste Segregation and Containment

The foundational step in safe disposal is meticulous segregation. Boronic acid derivatives should never be mixed with other waste streams unless explicitly approved by your institution's EHS department.[1] The rationale is twofold:

  • Preventing Unpredictable Reactions: Mixing with incompatible materials, such as strong oxidizing agents, acids, or bases, can lead to uncontrolled reactions.[3][5]

  • Ensuring Proper Disposal Pathway: Hazardous waste disposal facilities rely on accurate chemical identification to process waste safely and in an environmentally compliant manner. Cross-contamination complicates and can even prevent proper disposal.

Step-by-Step Disposal Protocol

This protocol outlines the definitive steps for the collection and disposal of 3-(Isopentanoyl)phenylboronic acid pinacol ester waste, including pure compound, contaminated materials (e.g., weigh boats, gloves), and solutions.

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling any waste, it is mandatory to wear appropriate PPE. This includes a flame-resistant lab coat, safety goggles with side shields, and chemical-resistant nitrile gloves.[2][7] All waste handling activities must be conducted within a certified chemical fume hood to prevent any risk of inhalation.[2][8] Prepare a designated hazardous waste container before you begin.

Step 2: Waste Collection

  • Solid Waste: Carefully place any residual 3-(Isopentanoyl)phenylboronic acid pinacol ester and any contaminated disposable lab supplies (e.g., pipette tips, weighing paper, gloves, absorbent pads) directly into the designated hazardous waste container.[4][9]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other organic solvent waste streams unless your institutional EHS guidelines specifically permit it.[10]

Step 3: Container Management The integrity of your waste container is critical for safety.

  • Compatibility: Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must be filled out completely and legibly, including the full chemical name: "3-(Isopentanoyl)phenylboronic acid pinacol ester Waste".[2][8] Do not use abbreviations or chemical formulas. List all components of any solution, including solvents.

  • Sealing: Keep the container tightly closed at all times, except when actively adding waste.[2][11] This prevents the release of vapors and protects the contents from atmospheric moisture.

Step 4: Storage and Final Disposal Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from incompatible materials, and secure.[12] Arrange for pickup and final disposal through your institution's EHS department, following their specific procedures.[5]

Emergency Procedures: Spills and Exposure

Spill Response:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is contained within a fume hood, keep the sash lowered.[8]

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material like vermiculite.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][13]

  • Decontaminate the area with an appropriate solvent and wipe clean, placing all cleaning materials into the waste container.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

Mechanistic Insight: The Instability of Boronic Esters

Understanding the chemistry of phenylboronic pinacol esters reinforces the disposal protocol. These compounds are susceptible to hydrolysis, particularly in aqueous or even moist environments, which cleaves the pinacol ester to the corresponding boronic acid.[14] This reactivity is why you must never dispose of this compound down the drain .[10][15] Introducing it to the sanitary sewer system could lead to the formation of boric acid and other derivatives, which can be harmful to aquatic life.[16] The primary disposal route must be through incineration via a licensed hazardous waste facility.[12]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Final Steps A Don PPE (Goggles, Lab Coat, Gloves) B Work in Fume Hood A->B C Prepare Labeled Hazardous Waste Container B->C D Segregate Waste: Solid vs. Liquid C->D E Place Solids & Contaminated Materials in Container D->E F Collect Liquid Waste in Separate Container D->F G Securely Seal Container After Each Addition E->G F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Scheduled Pickup H->I

Caption: Workflow for the safe disposal of boronic ester waste.

References

  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
  • Vinylboronic acid, pinacol ester - Safety Data Sheet. Apollo Scientific.
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
  • boronic esters - Organic Syntheses Procedure. Organic Syntheses.
  • N-Methylpyrrole-2-boronic acid pinacol ester - Safety Data Sheet. Fisher Scientific.
  • Ethylboronic acid pinacol ester SDS, 82954-89-0 Safety Data Sheets. ECHEMI.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Phenylboronic acid pinacol ester - Safety Data Sheet (2011). Fisher Scientific.
  • 2-Phenylethyl-1-boronic acid pinacol ester - Safety Data Sheet. Thermo Fisher Scientific.
  • Phenylboronic acid pinacol ester - Safety Data Sheet (2023). Fisher Scientific.
  • 3-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet. Sigma-Aldrich.
  • 5-(4-Chlorophenyl)pyridine-3-boronic acid pinacol ester - Safety Data Sheet. Key Organics.
  • Boric Acid - Standard Operating Procedure. IsoLab, University of Washington.
  • 4-Formylnaphthalene-1-boronic acid - Safety Data Sheet. Thermo Fisher Scientific.
  • Phenylboronic acid pinacol ester 97%. Sigma-Aldrich.
  • 2-Fluoro-6-iodophenylboronic acid pinacol ester - Safety Data Sheet. CymitQuimica.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Phenylboronic acid pinacol ester, 97%. Thermo Scientific Chemicals.
  • 3-(Dimethylamino)phenylboronic acid pinacol ester - Safety Data Sheet. Fisher Scientific.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

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